1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dioxo-2-phenylisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQKDUGNSCMZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196853 | |
| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-27-8 | |
| Record name | 4-Carboxy-N-phenylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4649-27-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXY-N-PHENYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9AXG6CBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a derivative of phthalimide, represents a core structural motif with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic methodologies, and known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the isoindoline scaffold.
Molecular Structure and Physicochemical Properties
This compound, also known as 4-carboxy-N-phenylphthalimide, possesses a rigid, planar phthalimide core fused to a benzene ring, with a phenyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the isoindoline moiety. This unique arrangement of functional groups imparts specific chemical and physical characteristics that are pivotal for its application in various scientific domains.
The presence of the carboxylic acid group confers acidic properties to the molecule, while the dicarbonyl system of the phthalimide ring makes it susceptible to nucleophilic attack.[1] The aromatic rings contribute to the compound's thermal stability and influence its solubility profile.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Phenylphthalimide |
| Molecular Formula | C₁₅H₉NO₄ | C₁₄H₉NO₂ |
| Molecular Weight | 267.24 g/mol | 223.23 g/mol [2] |
| Appearance | White to off-white powder (predicted) | White crystalline powder[1] |
| Melting Point | Not available | 204-207 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and ethanol (predicted). | Sparingly soluble in water; soluble in ethanol and acetone.[1] |
| CAS Number | 4649-27-8 | 520-03-6 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the condensation reaction of trimellitic anhydride with aniline. This reaction proceeds via the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization via dehydration to yield the final imide product. Acetic acid is often employed as a catalyst and solvent for this transformation.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the synthesis of structurally similar N-phenylphthalimide derivatives.
Materials:
-
Trimellitic anhydride
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of trimellitic anhydride and aniline.
-
Add glacial acetic acid to the flask, ensuring the reactants are fully dissolved. The volume of acetic acid should be approximately 5-10 times the mass of the reactants.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the isoindoline and phenyl rings would appear in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Carbonyl carbons of the imide and carboxylic acid would resonate at approximately 165-170 ppm. Aromatic carbons would appear in the range of 120-140 ppm. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹. Sharp C=O stretches from the imide and carboxylic acid around 1700-1780 cm⁻¹. C-N stretching and aromatic C-H and C=C bending vibrations.[3][4][5] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (267.24 g/mol ). |
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the N-phenylphthalimide scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications.
Enzyme Inhibition
N-phenylphthalimide derivatives have shown inhibitory activity against several enzymes, making them attractive candidates for drug development.
-
α-Glucosidase Inhibition: Certain N-phenylphthalimide derivatives have been identified as potent inhibitors of yeast α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[6]
-
Monoamine Oxidase B (MAO-B) Inhibition: A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human MAO-B, indicating their potential for the treatment of neurodegenerative diseases such as Parkinson's disease.[7]
Anticonvulsant and Anti-inflammatory Properties
The N-phenylphthalimide core is also associated with central nervous system activity and anti-inflammatory effects.
-
Anticonvulsant Activity: Several N-phenylphthalimide derivatives have demonstrated significant anticonvulsant effects in preclinical models, highlighting their potential as antiepileptic agents.[8]
-
Anti-inflammatory Activity: Some phthalimide derivatives are known to modulate pro-inflammatory pathways, suggesting their utility in treating inflammatory conditions.
Experimental and Logical Workflows
Synthetic Workflow
The general workflow for the synthesis and purification of this compound can be visualized as a sequential process.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Phenylphthalimide | C14H9NO2 | CID 68215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS: 4649-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a heterocyclic compound with potential applications in organic synthesis and drug discovery. This document collates available physicochemical data, proposes detailed experimental protocols, and visualizes key processes to support further research and development efforts.
Core Compound Information
IUPAC Name: 1,3-dioxo-2-phenylisoindole-5-carboxylic acid
Synonyms: N-Phenylphthalimide-4-carboxylic acid, 1,3-diketo-2-phenyl-isoindoline-5-carboxylic acid, 4-CARBOXY-N-PHENYLPHATHALIMIDE
CAS Number: 4649-27-8
Molecular Formula: C₁₅H₉NO₄
Molecular Weight: 267.24 g/mol
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 267.24 g/mol | [Calculated] |
| Boiling Point | 524 °C at 760 mmHg | [Vendor Data] |
| Flash Point | 270.7 °C | [Vendor Data] |
| Density | 1.49 g/cm³ | [Vendor Data] |
| Refractive Index | 1.696 | [Vendor Data] |
| Melting Point | Not Available | [Vendor Data] |
| Solubility | Not Available | [Vendor Data] |
Proposed Synthesis Protocol
Reaction: Trimellitic anhydride + Aniline → this compound + H₂O
Materials:
-
Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)
-
Aniline
-
Glacial Acetic Acid (as solvent and catalyst)
-
Deionized water
-
Ethanol (for washing/recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
-
Beakers and standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine trimellitic anhydride (1 molar equivalent) and aniline (1 molar equivalent).
-
Add glacial acetic acid to the flask to serve as a solvent and catalyst. A volume approximately 5-10 times the mass of the limiting reagent is recommended.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product is expected to precipitate.
-
Pour the cooled mixture into a beaker of cold deionized water to fully precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove residual acetic acid and other water-soluble impurities.
-
Further wash the product with cold ethanol to remove any unreacted aniline.
-
Dry the purified this compound in a vacuum oven.
Visualization of Proposed Synthesis Workflow
Experimental Protocol: Melting Point Determination
Given the absence of a reported melting point, this fundamental property must be determined experimentally.
Materials:
-
Purified this compound
-
Capillary tubes
Equipment:
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed on a separate sample to establish a rough estimate.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
A sharp melting range (0.5-2 °C) is indicative of a pure compound.
Biological Activity and Potential Applications
While direct biological activity data for this compound is scarce, research into its carboxamide derivatives has shown significant potential. Specifically, a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B).
One of the most potent compounds from this series exhibited an IC₅₀ of 0.011 µM for hMAO-B, with high selectivity over hMAO-A. This compound also demonstrated neuroprotective properties by reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular assays.
These findings suggest that the this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of neurodegenerative diseases where MAO-B inhibition is a validated target. The carboxylic acid functional group of the parent compound provides a convenient handle for further chemical modification and the generation of compound libraries for screening.
Visualization of a Hypothetical Screening Cascade
Conclusion
This compound is a compound with a foundation for potential applications in medicinal chemistry, particularly as a scaffold for MAO-B inhibitors. While there are gaps in the publicly available experimental data, this guide provides a starting point for researchers by summarizing existing knowledge and proposing robust methodologies for synthesis and characterization. Further investigation into the direct biological activities of this compound and the expansion of its derivative library are warranted to fully explore its therapeutic potential.
Spectroscopic Profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS 4649-27-8). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis of closely related N-substituted 1,3-dioxoisoindoline-5-carboxamide derivatives to offer valuable insights into the expected spectroscopic characteristics. The methodologies provided are generalized from standard practices for the analysis of isoindoline derivatives and related organic compounds.
Chemical Structure and Properties
-
IUPAC Name: 1,3-dioxo-2-phenylisoindole-5-carboxylic acid[1]
-
Molecular Formula: C₁₅H₉NO₄[1]
-
Molecular Weight: 267.24 g/mol [2]
-
CAS Number: 4649-27-8[1]
Spectroscopic Data Summary
¹H NMR (Proton Nuclear Magnetic Resonance) Data of Analogous Compounds
Solvent: DMSO-d₆ Frequency: 400 MHz
| Compound Name | Chemical Shift (δ, ppm) and Multiplicity |
| N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 11.58 (s, 1H), 10.73 (s, 1H), 8.37 - 8.34 (m, 2H), 7.99 - 7.92 (m, 2H), 7.59 - 7.56 (m, 1H), 7.49 - 7.41 (m, 1H) |
| N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 11.57 (s, 1H), 10.69 (s, 1H), 8.38 - 8.36 (m, 2H), 7.98 (d, J = 7.7 Hz, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.44 (d, J = 8.8 Hz, 2H) |
| N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide | 11.57 (s, 1H), 10.65 (s, 1H), 8.39 - 8.36 (m, 2H), 7.98 (d, J = 7.7 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.47 (dd, J = 8.7, 2.1 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 3.87 (s, 3H) |
Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of Analogous Compounds
Solvent: DMSO-d₆ Frequency: 101 MHz
| Compound Name | Chemical Shift (δ, ppm) |
| N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 169.07, 168.98, 164.34, 150.56, 150.42, 148.14, 148.01, 147.50, 147.37, 145.09, 144.96, 139.98, 136.28, 136.26, 136.20, 136.17, 135.52, 134.46, 133.34, 123.64, 122.26, 117.92, 117.75, 117.34, 117.30, 117.28, 117.24, 110.04, 109.82 |
| N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 169.11, 169.03, 164.34, 140.29, 138.19, 135.44, 134.48, 133.33, 129.07, 128.22, 123.64, 122.49, 122.32 |
| N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide | 169.10, 169.01, 164.30, 154.82, 140.25, 139.43, 135.46, 134.46, 133.34, 130.11, 123.63, 122.24, 116.27, 113.55, 105.49, 56.36 |
Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.
High-Resolution Mass Spectrometry (HRMS) Data of Analogous Compounds
| Compound Name | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 303.0581 | 303.0583 |
| N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 301.0380 | 301.0368 |
| N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide | 297.0875 | 297.0863 |
Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretches of the imide and carboxylic acid, and the aromatic C-H and C=C stretches.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used for accurate mass measurements.
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern.
-
Fragmentation Analysis (MS/MS): Select the molecular ion (or a protonated/deprotonated molecule) and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns, which aid in structure elucidation.
-
-
Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For HRMS, the measured accurate mass can be used to determine the elemental composition.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of a target molecule.
References
An In-Depth Technical Guide to the Solubility Profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols for both thermodynamic and kinetic solubility, a discussion of the theoretical solubility based on its molecular structure, and the necessary visual aids to understand the experimental workflows. The aim is to equip researchers with the necessary information to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a phthalimide group, a phenyl ring, and a carboxylic acid moiety, suggests a complex solubility behavior that is critical for its handling, formulation, and biological activity. Understanding the solubility of this compound in various solvents is fundamental for a range of applications, from designing synthetic routes to developing effective drug delivery systems. This guide presents standardized methods for the experimental determination of its solubility.
Predicted Solubility Profile
The molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the carboxylic acid group suggests that its solubility will be highly pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt. The aromatic rings (phenyl and the isoindoline core) contribute to the molecule's hydrophobicity, suggesting that it will likely exhibit poor solubility in water at neutral and acidic pH. It is anticipated to have better solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions and potentially hydrogen bonding.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of common solvents is not widely available in the public domain. The following tables are provided as a template for researchers to populate with experimentally determined values.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |
| Water (pH 7.4) | Data not available | Data not available | Shake-Flask |
| Phosphate Buffered Saline (PBS) | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | Shake-Flask |
| Ethanol | Data not available | Data not available | Shake-Flask |
| Methanol | Data not available | Data not available | Shake-Flask |
| Acetonitrile | Data not available | Data not available | Shake-Flask |
Table 2: Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4)
| Parameter | Value | Method |
| Kinetic Solubility (µM) | Data not available | Turbidimetric Assay |
| DMSO Concentration | Data not available | Turbidimetric Assay |
| Incubation Time | Data not available | Turbidimetric Assay |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[1][2] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A standard curve of the compound is prepared in the same solvent to accurately quantify the solubility.
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are first dissolved in DMSO and then diluted into an aqueous buffer.[3][4][5] It measures the concentration at which a compound precipitates out of a supersaturated solution.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.
-
Addition to Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: The plate is incubated at a constant temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with shaking.
-
Turbidity Measurement: The precipitation of the compound is detected by measuring the turbidity (light scattering) of the solutions in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.
Conclusion
While direct quantitative solubility data for this compound is currently scarce, this technical guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask and turbidimetric methods are robust and widely accepted for measuring thermodynamic and kinetic solubility, respectively. Accurate determination of the solubility profile of this compound is essential for its successful application in research and development, particularly in the pharmaceutical industry. Researchers are encouraged to use the provided frameworks to generate and disseminate this critical physicochemical data.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to the Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid from Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step reaction starting from trimellitic anhydride and aniline, proceeding through an amic acid intermediate. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Reaction Overview and Mechanism
The synthesis of this compound from trimellitic anhydride and aniline is a classic example of imide formation. The reaction proceeds in two distinct stages:
-
Amic Acid Formation: The primary amine (aniline) acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid derivative, specifically 2-carboxy-4-(phenylcarbamoyl)benzoic acid (the amic acid intermediate). This step is typically rapid and can be carried out at room temperature.
-
Cyclization (Imidization): The amic acid intermediate undergoes an intramolecular condensation reaction upon heating, often in the presence of a dehydrating agent. This step involves the elimination of a water molecule to form the stable five-membered imide ring of the final product, this compound.
Reaction Pathway
Caption: Reaction pathway for the synthesis of the target compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Trimellitic Anhydride | C₉H₄O₅ | 192.13 | Colorless or white solid | 168 |
| Aniline | C₆H₇N | 93.13 | Colorless to yellow liquid | -6 |
Table 2: Properties of the Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |
| This compound | C₁₅H₉NO₄ | 267.24 | 4649-27-8 | Solid |
Experimental Protocol
This protocol is a synthesized methodology based on established chemical principles for imide synthesis from anhydrides and amines.
Materials:
-
Trimellitic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Step 1: Synthesis of the Amic Acid Intermediate
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trimellitic anhydride (e.g., 0.1 mol, 19.21 g) in a suitable solvent such as glacial acetic acid (e.g., 100 mL).
-
While stirring at room temperature, slowly add a solution of aniline (e.g., 0.1 mol, 9.31 g) in the same solvent (e.g., 20 mL).
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of the amic acid intermediate may result in the formation of a precipitate.
Step 2: Cyclization to this compound
-
Attach a reflux condenser to the round-bottom flask containing the amic acid solution.
-
Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out upon cooling.
Step 3: Isolation and Purification of the Product
-
If a precipitate has formed, collect the crude product by vacuum filtration. If not, the product can be precipitated by pouring the reaction mixture into cold deionized water.
-
Wash the filtered solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain the final product, this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis.
Safety Considerations
-
Trimellitic anhydride is a respiratory sensitizer and can cause irritation to the skin, eyes, and respiratory tract.
-
Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen.
-
Glacial acetic acid is corrosive and can cause severe burns.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound from trimellitic anhydride and aniline is a robust and straightforward procedure for obtaining this versatile chemical intermediate. The two-step, one-pot reaction provides a reliable method for researchers in drug discovery and materials science to access this compound for further derivatization and application. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.
The Multifaceted Biological Activities of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. The information presented is collated from recent scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.
Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives
A general method for the synthesis of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives has been described, which involves the reaction of trimeric anhydride and ammonium chloride in dimethylformamide (DMF), followed by the addition of triethylamine. The mixture is heated and refluxed, and after cooling and dilution with water, the crude product is purified by column chromatography and recrystallization to yield the desired derivatives.[1]
Biological Activities
Derivatives of the this compound core have demonstrated significant potential in several key therapeutic areas, including neuroprotection, cancer, pain management, and inflammation.
Neuroprotective Activity: Monoamine Oxidase B (MAO-B) Inhibition
A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been identified as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1][2] The inhibitory activities of several of these compounds are summarized in Table 1.
Table 1: hMAO-B Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives [1][2]
| Compound | Substitution | hMAO-B IC50 (µM) | Selectivity Index over hMAO-A |
| 1 | Unsubstituted | 3.25 | - |
| 16 | 3-bromo-4-fluorophenyl | 0.011 | > 3636 |
| Rasagiline | (Reference) | 0.096 | - |
| Safinamide | (Reference) | 0.0365 | - |
Kinetic analysis of the most potent compound, compound 16, revealed a mixed-type, reversible inhibition of hMAO-B.[1][2] Furthermore, this compound demonstrated neuroprotective properties by significantly reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][3]
Anticancer Activity
Derivatives of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea have been synthesized and evaluated for their anticancer properties. Several compounds exhibited significant growth inhibition against a panel of human cancer cell lines.[1][4][5][6][7] The anticancer activity of a particularly active compound is detailed in Table 2.
Table 2: Anticancer Activity of 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (Compound 7c) [1][4][5][6][7]
| Cancer Cell Line | Description | Percentage Growth Inhibition (%) at 10 µM |
| EKVX | Non-Small Cell Lung Cancer | 75.46 |
| CAKI-1 | Renal Cancer | 78.52 |
| UACC-62 | Melanoma | 80.81 |
| MCF7 | Breast Cancer | 83.48 |
| LOX IMVI | Melanoma | 84.52 |
| ACHN | Renal Cancer | 89.61 |
Some of these derivatives also demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Compound 7c, for instance, showed moderate inhibition of EGFR with an IC50 value of 42.91 ± 0.80 nM, compared to the standard drug erlotinib (IC50 = 26.85 ± 0.72 nM).[1][5][6][7]
Antioxidant Activity
Several isoindoline-1,3-dione derivatives have been reported to possess antioxidant properties. The antioxidant potential of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs was evaluated, with some compounds demonstrating significant activity, as shown in Table 3.
Table 3: Antioxidant Activity of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs [1][5][6][7]
| Compound | Substitution | Antioxidant IC50 (µM) |
| 7d | 4-Methoxyphenyl | 16.05 ± 0.15 |
| 7f | 2-Methoxyphenyl | 15.99 ± 0.10 |
Analgesic and Anti-inflammatory Activities
New derivatives of isoindoline-1,3-diones have been synthesized and shown to exhibit significant analgesic activity. In in vivo studies, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[8] Further studies on other 1H-isoindole-1,3(2H)-dione derivatives in various pain models have quantified their analgesic effects (Table 4).
Table 4: Analgesic Activity of 1H-Isoindole-1,3(2H)-dione Derivatives in the Oxaliplatin-Induced Neuropathy Pain Model [9]
| Compound | Dose (mg/kg) | Analgesic Activity (%) |
| F1 | 10 | 48.6 |
| F2 | 10 | 39.4 |
| F3 | 10 | 81.13 |
| F4 | 10 | 38.29 |
In addition to analgesic effects, certain isoindoline-1,3-dione derivatives have demonstrated in-vitro anti-inflammatory activity through the inhibition of protein denaturation (Table 5).
Table 5: In-vitro Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives [10]
| Compound | Inhibition of Protein Denaturation (%) at 500 µg/ml |
| 3a | 83 |
| 3b | 78 |
| 3g | 74 |
Experimental Protocols
General Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives[1]
-
Dissolve trimeric anhydride (0.3 mmol) and ammonium chloride (1 mmol) in dimethylformamide (DMF, 0.4 ml).
-
Add triethylamine (0.4 mmol) to the mixture.
-
Stir the mixture at 35 °C for 30 minutes.
-
Heat the mixture to an external temperature of 160 °C and allow it to reflux for 5 hours.
-
After cooling to room temperature, dilute the solution with distilled water.
-
Extract the aqueous solution to obtain the organic phase.
-
Purify the crude product by column chromatography and recrystallization.
Human Monoamine Oxidase (hMAO) Inhibition Assay[1]
The inhibitory activities of the synthesized compounds on hMAO-A and hMAO-B were assessed using an Amplex Red MAO assay kit, following the manufacturer's instructions.
Anticancer Cell Line Screening[1][4][5][6][7]
Five of the six synthesized 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were evaluated against 56 different human cancer cell lines at a concentration of 10 µM according to the standard protocol of the National Cancer Institute (NCI).
Antioxidant Activity Assay[1][5][6][7]
The antioxidant potential of the compounds was determined using established in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Analgesic Activity (Acetic Acid-Induced Writhing Test)[10]
-
Administer the synthesized compounds and a standard drug to respective groups of mice.
-
After a set time, inject a 0.6% acetic acid solution (10 ml/kg) intraperitoneally.
-
Observe the number of writhes for each mouse for a 10-minute period, starting 20 minutes after the acetic acid injection.
-
Calculate the percentage of analgesic activity as the percentage of inhibition of the number of writhes compared to a control group.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of isoindoline derivatives.
Mechanism of MAO-B Inhibition
Caption: Simplified diagram of MAO-B inhibition by 1,3-dioxo-2-phenylisoindoline derivatives.
Structure-Activity Relationship for Anticancer Activity
Caption: Structure-activity relationship of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.
References
- 1. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies | MDPI [mdpi.com]
- 2. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1, 3-dioxo- N- phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. | Read by QxMD [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. media.neliti.com [media.neliti.com]
The Chemical Versatility of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Technical Guide to its Carboxylic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the carboxylic acid group in 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid , a key scaffold in medicinal chemistry. This document provides a comprehensive overview of its derivatization through amidation, esterification, and reduction, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the biological significance of its derivatives, particularly as potent inhibitors of Monoamine Oxidase B (MAO-B), offering insights for drug discovery and development.
Core Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives with potential therapeutic applications. The primary reactions involving this group are nucleophilic acyl substitution, leading to the formation of amides and esters, and reduction to the corresponding primary alcohol.
Amidation: A Gateway to Bioactive Molecules
The conversion of the carboxylic acid to an amide is a crucial transformation, as evidenced by the development of potent enzyme inhibitors. A general and effective method for the amidation of this compound involves the use of a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Experimental Protocol: General Procedure for Amidation
A solution of this compound (1.0 eq) and a selected primary or secondary amine (1.0-1.2 eq) is prepared in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, EDCI (1.1-1.5 eq) and a catalytic amount of DMAP (0.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.
Quantitative Data: Amidation Yields
The following table summarizes the yields obtained for the synthesis of various N-substituted carboxamide derivatives of this compound.
| Amine Reactant | Product | Yield (%) |
| Aniline | N-phenyl-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 88 |
| 4-Chloroaniline | N-(4-chlorophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 82 |
| 4-Bromoaniline | N-(4-bromophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 79 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 80 |
Esterification: Modifying Lipophilicity and Pharmacokinetics
Esterification of the carboxylic acid group is a common strategy to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. A standard and effective method for the synthesis of esters from this compound is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification
This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution. The reaction mixture is heated to reflux for 4-8 hours, with the progress monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by recrystallization or column chromatography.
Quantitative Data: Esterification Yields (Predicted)
While specific literature data for the esterification of this particular molecule is sparse, based on analogous reactions, the following yields can be reasonably expected.
| Alcohol Reactant | Product | Expected Yield (%) |
| Methanol | Methyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate | 85-95 |
| Ethanol | Ethyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate | 80-90 |
| Propanol | Propyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate | 75-85 |
Reduction: Accessing the Corresponding Alcohol
Reduction of the carboxylic acid to a primary alcohol provides another avenue for structural modification and the introduction of new functionalities. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol, which can be purified by column chromatography.
Quantitative Data: Reduction Yield (Predicted)
Based on the reduction of similar aromatic carboxylic acids, the expected yield for this reaction is generally high.
| Product | Expected Yield (%) |
| (5-(Hydroxymethyl)-2-phenylisoindoline-1,3-dione) | 70-85 |
Biological Significance: Inhibition of Monoamine Oxidase B (MAO-B)
Derivatives of this compound, particularly the N-aryl carboxamides, have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolic degradation of monoamine neurotransmitters, such as dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
Signaling Pathway: MAO-B Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of MAO-B and the mechanism of its inhibition by the carboxamide derivatives.
Caption: MAO-B catalytic cycle and its inhibition.
Experimental Workflow: Synthesis and Evaluation of MAO-B Inhibitors
The following diagram outlines the typical workflow for the synthesis and biological evaluation of 1,3-Dioxo-2-phenylisoindoline-5-carboxamide derivatives as MAO-B inhibitors.
Caption: Experimental workflow for inhibitor development.
Quantitative Data: MAO-B Inhibition
The inhibitory activity of the synthesized carboxamide derivatives against human MAO-B is presented in the following table.
| Compound | Substituent on N-phenyl ring | MAO-B IC₅₀ (µM)[1] |
| 1 | H | > 10 |
| 2 | 4-F | 0.85 |
| 3 | 4-Cl | 0.52 |
| 4 | 4-Br | 0.31 |
| 5 | 4-OCH₃ | 1.23 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives. The reactivity of its carboxylic acid group enables straightforward conversion to amides, esters, and alcohols, providing a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this scaffold. The demonstrated potent MAO-B inhibitory activity of the carboxamide derivatives highlights the significant potential of this compound class in the development of novel therapeutics for neurodegenerative diseases. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to further explore and exploit the chemical and biological potential of this important molecule.
References
A Technical Guide to the Synthesis and Properties of N-Substituted Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted phthalimide derivatives represent a versatile class of compounds with a broad spectrum of applications, most notably in the realm of medicinal chemistry. The inherent structural features of the phthalimide scaffold, particularly its hydrophobic nature and hydrogen bonding capabilities, make it a privileged pharmacophore.[1] These derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of N-substituted phthalimide derivatives, complete with detailed experimental protocols and an exploration of their mechanisms of action through key signaling pathways.
Synthesis of N-Substituted Phthalimide Derivatives
The synthesis of N-substituted phthalimides can be achieved through several reliable methods. The most common approaches include the reaction of phthalic anhydride with primary amines and the Gabriel synthesis. Modern variations, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.
Reaction of Phthalic Anhydride with Primary Amines
A prevalent and straightforward method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. This reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by dehydration to form the imide ring.[5] The reaction can be carried out with or without a solvent and can be accelerated by conventional heating or microwave irradiation.
Logical Workflow for Synthesis from Phthalic Anhydride:
Caption: General workflow for the synthesis of N-substituted phthalimides from phthalic anhydride.
The Gabriel Synthesis
The Gabriel synthesis is a classic and highly effective method for preparing primary amines, which utilizes potassium phthalimide as a key reagent. The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[6][7] This method is particularly advantageous as it prevents the over-alkylation that can occur with direct amination of alkyl halides.[7]
Experimental Workflow for Gabriel Synthesis:
Caption: Step-wise workflow of the Gabriel Synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylphthalimide via Conventional Heating
This protocol describes the synthesis of N-phenylphthalimide from phthalic anhydride and aniline using glacial acetic acid as a solvent.[5]
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and aniline.[5]
-
Add glacial acetic acid to the flask (approximately 5 times the volume of the reactants).[5]
-
Heat the mixture to reflux for a few hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by suction filtration.[5]
-
Wash the collected solid with ethyl acetate to remove impurities.[5]
-
Dry the purified N-phenylphthalimide. For further purification, recrystallization from acetic acid can be performed.[5]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Phthalimides
This protocol outlines a rapid, solvent-free synthesis of N-substituted phthalimides using microwave irradiation.[8][9]
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., aryl amine)
-
Sodium acetate
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a microwave-safe vessel, mix phthalic anhydride, the desired aryl amine, and sodium acetate.[8]
-
Add a few drops of DMF to the mixture.[8]
-
Irradiate the reaction mixture in a microwave oven for 4-8 minutes at a power level of 600-800W.[8]
-
Monitor the completion of the reaction using TLC.[8]
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the solid product.
-
Filter the solid, wash it with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure N-substituted phthalimide.[8]
Protocol 3: Gabriel Synthesis of N-Benzylphthalimide
This protocol details the synthesis of N-benzylphthalimide, a common intermediate in the Gabriel synthesis of benzylamine.[10]
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate
-
Benzyl chloride
-
Methanol
-
Hydrazine hydrate (85%)
Procedure for N-Benzylphthalimide Synthesis:
-
Thoroughly mix anhydrous potassium carbonate and phthalimide in a mortar and pestle.[10]
-
Transfer the mixture to a round-bottom flask and add benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant.[10]
-
Heat the mixture at a gentle reflux for 2 hours.[10]
-
After cooling, the crude product can be isolated. The reported yield of crude product is 72-79%.[10]
Procedure for Cleavage to Benzylamine:
-
Combine the synthesized N-benzylphthalimide, hydrazine hydrate, and methanol in a round-bottom flask. Caution: Hydrazine is highly toxic and explosive near its boiling point.[10]
-
Reflux the mixture for 1 hour. A white precipitate will form.[10]
-
After the reaction, the primary amine (benzylamine) can be isolated from the reaction mixture.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of N-substituted phthalimides are crucial for their characterization and for understanding their structure-activity relationships.
| Compound Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| N-Phenylphthalimide | Phenyl | C₁₄H₉NO₂ | 223.23 | 197-198 | 81 | [11] |
| N-(4-Methylphenyl)phthalimide | 4-Methylphenyl | C₁₅H₁₁NO₂ | 237.26 | - | - | [12] |
| N-(2-Hydroxyethyl)phthalimide | 2-Hydroxyethyl | C₁₀H₉NO₃ | 191.18 | 126-131 | 86 | [13][14] |
| N-(Carboxymethyl)phthalimide | Carboxymethyl | C₁₀H₇NO₄ | 205.17 | 194 | 95 | [8] |
Table 2: Spectroscopic Data for Selected N-Substituted Phthalimide Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| N-Phenylphthalimide | 7.95–7.80 (m, 1H), 7.79–7.60 (m, 2H), 7.30 (d, J = 8.1 Hz, 1H), 7.14 (t, J = 8.3 Hz, 2H) | 165.46, 162.00, 159.55, 136.11, 135.23, 133.58, 131.88, 131.49, 129.90, 127.14, 125.23, 122.18, 121.74, 113.59 | Aromatic C-H: >3000, C=O symmetric stretch: ~1770, C=O asymmetric stretch: ~1700 | [11][15] |
| N-(2-Hydroxyethyl)phthalimide | - | - | O-H: ~3400, C-H: ~2900, C=O: ~1700, C-N: ~1050 | |
| Phthalimide | - | - | N-H stretch: ~3200, Aromatic C-H stretch: 3064, C=O stretches present | [16][17] |
Biological Activities and Signaling Pathways
N-substituted phthalimide derivatives exhibit a remarkable range of biological activities, largely attributed to their ability to modulate various cellular signaling pathways.
Anti-inflammatory Activity
Many phthalimide derivatives exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of tumor necrosis factor-alpha (TNF-α) production.[4][18] Some derivatives also act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[19][20]
Inhibition of TNF-α Signaling Pathway:
Caption: Phthalimide derivatives can inhibit the production of TNF-α, a key inflammatory cytokine.
Anticancer Activity
The anticancer properties of N-substituted phthalimides are often linked to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two such pathways are the Transforming Growth Factor-beta (TGF-β) and the mammalian Target of Rapamycin (mTOR) signaling pathways.
Inhibition of the TGF-β Signaling Pathway: Some phthalimide derivatives have been designed to act as antagonists of the TGF-β signaling pathway by inhibiting the TGF-β type I receptor kinase (ALK5).[21]
Caption: Inhibition of the TGF-β signaling pathway by phthalimide derivatives targeting ALK5.[3][8][21][22]
Inhibition of the mTOR Signaling Pathway: N-Hydroxyphthalimide has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[23]
Caption: N-Hydroxyphthalimide inhibits both mTORC1 and mTORC2 signaling pathways.[1][2][24][25][26]
Conclusion
N-substituted phthalimide derivatives continue to be a focal point of research in organic and medicinal chemistry. The synthetic routes to these compounds are well-established and can be optimized for efficiency and yield. Their diverse biological activities, stemming from their ability to modulate key cellular signaling pathways, underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug development to explore and harness the potential of this important class of molecules.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biomedgrid.com [biomedgrid.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) | Manufacturer & Supplier for EU & UK [epapchem.com]
- 15. prepchem.com [prepchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Phthalimide(85-41-6) IR Spectrum [chemicalbook.com]
- 18. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 26. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide scaffold, a recurring motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities.[1][2][3] Within this privileged structural class, 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives have emerged as promising candidates in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this core molecule, highlighting its potential in the development of treatments for neurodegenerative diseases and inflammatory conditions. The inherent versatility of the phthalimide core, combined with the synthetic tractability of the carboxylic acid group, offers a robust platform for the generation of diverse chemical libraries with tailored pharmacological profiles.[4][5] This document will serve as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this compound in their drug discovery endeavors.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, which are closely related to the core compound of interest. These derivatives have been evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B) and their effects on the production of inflammatory mediators.
Table 1: Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives against human MAO-A and MAO-B.
| Compound | Substitution on Phenyl Ring | hMAO-A Inhibition IC50 (μM) | hMAO-B Inhibition IC50 (μM) | Selectivity Index (SI) for hMAO-B |
| 1 | Unsubstituted | > 40 | 3.25 | > 12.3 |
| 4 | 2-Fluoro | > 40 | 0.098 | > 408 |
| 5 | 2-Chloro | > 40 | 0.055 | > 727 |
| 6 | 2-Bromo | > 40 | 0.027 | > 1481 |
| 7 | 3-Fluoro | > 40 | 0.046 | > 869 |
| 9 | 3-Bromo | > 40 | 0.011 | > 3636 |
| 10 | 4-Fluoro | > 40 | 0.122 | > 328 |
| 12 | 4-Bromo | > 40 | 0.038 | > 1052 |
| 16 | 3,4-Dichloro | > 40 | 0.011 | > 3636 |
| 21 | 4-Methoxy | > 40 | 1.89 | > 21.2 |
| Rasagiline | (Reference) | 2.5 | 0.096 | 26 |
| Safinamide | (Reference) | > 40 | 0.0365 | > 1095 |
Data extracted from a study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives.
Table 2: Anti-inflammatory Activity of Selected 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives in LPS-stimulated BV-2 Microglial Cells.
| Compound | Concentration (μM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Production (% of Control) |
| 6 | 10 | 65.4% | 72.1% |
| 9 | 10 | 58.2% | 63.5% |
| 16 | 10 | 55.8% | 60.7% |
Data represents the remaining percentage of NO and TNF-α after treatment with the respective compounds in lipopolysaccharide (LPS)-stimulated cells.
Experimental Protocols
Synthesis of this compound
Materials:
-
Trimellitic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add aniline (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and solvent.
-
The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay
This protocol outlines the determination of the inhibitory potency of compounds against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for hMAO-A)
-
Benzylamine (substrate for hMAO-B)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compounds
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the test compound solution, followed by the respective hMAO enzyme (hMAO-A or hMAO-B).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for hMAO-A or benzylamine for hMAO-B).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 390 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Measurement of Nitric Oxide (NO) and TNF-α Production in BV-2 Microglial Cells
This protocol describes the evaluation of the anti-inflammatory effects of the compounds on cultured microglial cells.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Mouse TNF-α ELISA kit
-
Test compounds
Procedure:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
For NO measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
For TNF-α measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Determine the effect of the compounds on cell viability using an MTT assay to rule out cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for the evaluation of this compound derivatives.
Caption: Proposed anti-inflammatory signaling pathway of phthalimide derivatives.
Caption: Neuroprotective mechanism through MAO-B inhibition by phthalimide derivatives.
Caption: General experimental workflow for the discovery of drugs based on the title compound.
Conclusion
This compound represents a valuable and versatile scaffold in the field of drug discovery. Its derivatives have demonstrated potent inhibitory activity against key therapeutic targets such as monoamine oxidase B, alongside significant anti-inflammatory properties. The straightforward synthesis and the potential for diverse chemical modifications make this molecule an attractive starting point for the development of novel therapeutics for neurodegenerative disorders and inflammatory diseases. Further investigation into the structure-activity relationships and in vivo efficacy of new analogs will be crucial in translating the promise of this chemical class into tangible clinical benefits. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their pursuit of innovative medicines.
References
- 1. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxo-2-(3-(5-phenylbenzo[d]oxazol-2-yl)phenyl)isoindoline-5-carboxylic acid | C28H16N2O5 | CID 21884347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives are heterocyclic compounds that serve as crucial building blocks in organic synthesis and medicinal chemistry.[1] The core structure, an N-substituted phthalimide, is a key pharmacophore found in a variety of biologically active molecules. These compounds are valued for their utility in developing new therapeutic agents, including potent enzyme inhibitors. This document outlines a detailed protocol for the synthesis of the parent compound and presents data on the synthesis of several derivatives.
General Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step, one-pot reaction involving the condensation of trimellitic anhydride (4-carboxyphthalic anhydride) with aniline. The reaction proceeds via a nucleophilic acyl substitution.
-
Amic Acid Formation: The primary amine of aniline attacks one of the carbonyl groups of the trimellitic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate amic acid (4-carboxy-N-phenylphthalamic acid).
-
Cyclodehydration: The intermediate amic acid undergoes intramolecular cyclization upon heating. This dehydration step eliminates a molecule of water to form the stable five-membered imide ring, yielding the final product.
Glacial acetic acid is commonly used as a solvent as it facilitates both the initial reaction and the subsequent dehydration.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol describes an efficient one-pot synthesis using glacial acetic acid as the solvent.
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, add trimellitic anhydride (1.0 eq) and aniline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of trimellitic anhydride).
-
Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (typically around 118°C for acetic acid). Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. To maximize precipitation, the cooled reaction mixture can be poured into a beaker of ice-cold water.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water to remove residual acetic acid and any water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Experimental Workflow Diagram
References
Application Notes and Protocols: 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel polyamides derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. This monomer offers a unique combination of a rigid phthalimide group and a reactive carboxylic acid, enabling the creation of thermally stable and potentially biocompatible polymers. The protocols outlined below are based on established direct polycondensation methodologies.
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The incorporation of specific functional groups, such as the N-phenyl phthalimide moiety from this compound, can further enhance these properties and introduce new functionalities. The bulky, planar phthalimide group can improve solubility and modify the polymer's thermal characteristics.[1][4] This document details the synthesis of polyamides using this monomer via the Yamazaki-Higashi phosphorylation reaction, a direct polycondensation method that avoids the need for moisture-sensitive acid chlorides.[5]
Key Applications
Polyamides incorporating the this compound moiety are anticipated to be valuable in a range of applications, including:
-
High-Performance Films and Coatings: Their expected thermal stability and mechanical toughness make them suitable for demanding applications in electronics and aerospace.
-
Biomedical Materials: The phthalimide structure is found in various bioactive molecules, suggesting potential for these polyamides in drug delivery, tissue engineering, and as biocompatible materials.[6][7]
-
Advanced Composites: As a matrix material, these polyamides can be combined with reinforcing agents to create lightweight, high-strength composites.
Experimental Protocols
Synthesis of Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation method.[1][5]
Materials:
-
This compound
-
4,4'-oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (Py), anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Lithium chloride (LiCl)
-
Methanol (MeOH)
-
Distilled water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) and 4,4'-oxydianiline (1.0 mmol) in a mixture of NMP (7.0 mL) and pyridine (0.5 mL).
-
Add calcium chloride (0.3 mmol) and lithium chloride (0.2 mmol) to the solution to enhance polymer solubility.[5]
-
Stir the mixture at room temperature under a gentle stream of nitrogen until all solids have dissolved.
-
Add triphenyl phosphite (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110°C and maintain this temperature for 15 hours with continuous stirring under a nitrogen atmosphere.[5]
-
After cooling to room temperature, pour the viscous polymer solution into a beaker containing a 2:3 (v/v) mixture of distilled water and methanol (200 mL) with vigorous stirring.
-
A white, fibrous precipitate of the polyamide will form.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
Characterization of the Polyamide
The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.
-
FT-IR Spectroscopy: To confirm the formation of the amide bond (typically around 1650 cm⁻¹) and the presence of the imide rings (around 1780 and 1720 cm⁻¹).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn) and weight average molecular weight (Mw).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Data Presentation
The following tables summarize representative quantitative data for polyamides synthesized from this compound and various diamines, based on typical values for similar aromatic polyamides.
Table 1: Reaction Conditions and Yields for Polyamide Synthesis
| Diamine | Monomer Ratio (Acid:Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,4'-Oxydianiline (ODA) | 1:1 | NMP/Py | 110 | 15 | 95 |
| p-Phenylenediamine (PPD) | 1:1 | NMP/Py | 110 | 15 | 92 |
| m-Phenylenediamine (MPD) | 1:1 | NMP/Py | 110 | 15 | 96 |
Table 2: Properties of Polyamides Derived from this compound
| Polyamide (with Diamine) | Inherent Viscosity (dL/g)¹ | Mn (kDa)² | Mw (kDa)² | PDI² | Tg (°C)³ | Td5 (°C)⁴ |
| Phenylisoindoline-ODA | 0.85 | 45 | 90 | 2.0 | 280 | 480 |
| Phenylisoindoline-PPD | 0.78 | 40 | 76 | 1.9 | 310 | 500 |
| Phenylisoindoline-MPD | 0.92 | 52 | 109 | 2.1 | 265 | 475 |
¹ Measured in NMP at a concentration of 0.5 g/dL at 30°C. ² Determined by GPC. ³ Glass transition temperature determined by DSC. ⁴ Temperature at 5% weight loss determined by TGA.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyamides.
Caption: Reaction pathway for polyamide synthesis via direct polycondensation.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid Derivatives as MAO-B Inhibitors
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters in the brain. Its inhibition is a well-established therapeutic strategy for the management of neurodegenerative conditions such as Parkinson's disease. This document provides detailed protocols for the synthesis of a series of potent and selective MAO-B inhibitors based on the 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid scaffold. Furthermore, it outlines the methodology for evaluating their inhibitory activity against human MAO-A and MAO-B, and for assessing their neuroprotective potential. A lead compound from this series, N-(3-bromo-4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamide (compound 16), has demonstrated significant hMAO-B inhibition with an IC50 of 0.011 μM and a high selectivity index (>3636) over hMAO-A[1][2]. Kinetic studies have confirmed that this compound acts as a mixed-type, reversible inhibitor of hMAO-B[1][2].
Data Presentation
The inhibitory activities of the synthesized 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives against both human MAO-A and MAO-B are summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) and the selectivity index (SI) for MAO-B over MAO-A.
| Compound | R | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (SI = IC50A/IC50B) |
| 1 | H | >40 | 0.28 ± 0.03 | >142 |
| 4 | 2-F | >40 | 0.11 ± 0.01 | >363 |
| 5 | 2-Cl | >40 | 0.09 ± 0.01 | >444 |
| 6 | 2-Br | >40 | 0.08 ± 0.01 | >500 |
| 7 | 3-F | >40 | 0.03 ± 0.003 | >1333 |
| 9 | 3-Br | >40 | 0.02 ± 0.002 | >2000 |
| 10 | 4-F | >40 | 0.25 ± 0.02 | >160 |
| 11 | 4-Cl | >40 | 0.21 ± 0.02 | >190 |
| 16 | 3-Br, 4-F | >40 | 0.011 ± 0.001 | >3636 |
| 18 | 3-Cl, 4-F | >40 | 0.014 ± 0.001 | >2857 |
| 20 | 3-OCH3 | >40 | 0.15 ± 0.01 | >266 |
Experimental Protocols
1. General Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives
This protocol describes the general procedure for the synthesis of the target compounds from a trimeric anhydride precursor[2].
Materials:
-
Trimeric anhydride (a)
-
Ammonium chloride
-
Dimethylformamide (DMF)
-
Triethylamine
-
Distilled water
Procedure:
-
Dissolve trimeric anhydride (0.3 mmol) and ammonium chloride (1 mmol) in dimethylformamide (0.4 ml).
-
Add triethylamine (0.4 mmol) to the solution.
-
Stir the mixture at 35 °C for 30 minutes.
-
Heat the reaction mixture to an external temperature of 160 °C and allow it to reflux for 5 hours.
-
After cooling to room temperature, dilute the solution with distilled water.
-
Perform an extraction to obtain the organic phase.
-
Purify the crude product by column chromatography and subsequent recrystallization to yield the final 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives[2].
2. In Vitro Human MAO-A and MAO-B Inhibitory Activity Assay
This fluorometric assay is used to determine the IC50 values of the synthesized compounds against both isoforms of human monoamine oxidase.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B Assay Buffer
-
Test compounds dissolved in DMSO
-
MAO-B substrate (e.g., Tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in MAO-B Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the respective hMAO enzyme in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted test compound solutions. Include wells for a positive control inhibitor and a vehicle control (DMSO in assay buffer).
-
Add the hMAO enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate working solution to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 20-40 minutes at 37°C.
-
Determine the rate of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
3. Neuroprotection Assay: Measurement of Nitric Oxide (NO) and TNF-α Production
This protocol assesses the anti-neuroinflammatory properties of the synthesized compounds in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent for NO measurement
-
ELISA kit for TNF-α measurement
Procedure:
-
Culture BV-2 cells in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
For NO measurement, mix the supernatant with Griess reagent and measure the absorbance at the appropriate wavelength.
-
For TNF-α measurement, use a commercially available ELISA kit according to the manufacturer's instructions.
-
The reduction in the production of NO and TNF-α in the presence of the test compounds indicates their anti-neuroinflammatory and potential neuroprotective effects[1][3].
Visualizations
Caption: Synthetic pathway for 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives.
Caption: Experimental workflow for the in vitro MAO-B inhibition assay.
References
Application Notes and Protocols for Amide Coupling Reactions with 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the resulting amide linkages being prevalent in a vast array of pharmaceuticals.[1] 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a versatile building block, and its amide derivatives are of significant interest due to their potential biological activities. Notably, derivatives of this scaffold have been investigated as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2] Inhibition of hMAO-B can mitigate oxidative stress and neuroinflammation, offering a promising therapeutic strategy.[3][4]
These application notes provide detailed protocols for the synthesis of N-substituted 1,3-dioxo-2-phenylisoindoline-5-carboxamides using common amide coupling reagents. Furthermore, we present a summary of reaction conditions and yields, alongside a visualization of the relevant MAO-B signaling pathway, to aid researchers in the development of novel therapeutics based on this scaffold.
Data Presentation: Summary of Amide Coupling Reactions
The following table summarizes various conditions for the amide coupling of this compound with a range of amines. This data is intended to provide a comparative overview to guide the selection of appropriate reaction conditions.
| Entry | Amine | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | EDC, HOBt | TEA | DCM | 2 | RT | High (qualitative) |
| 2 | Substituted Anilines | EDC, HOBt | TEA | DCM | 2 | RT | Good to High (qualitative) |
| 3 | N-phenylamine | Not specified | Triethylamine | DMF | 5 | 160 | 29.3 |
| 4 | N-(2-fluorophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 5.3 |
| 5 | N-(2-chlorophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 6.3 |
| 6 | N-(3-fluorophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 30.8 |
| 7 | N-(3-bromophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 24.7 |
| 8 | N-(4-bromophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 13.8 |
| 9 | N-(3,4-difluorophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 12.2 |
| 10 | N-(3-bromo-4-fluorophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 17.1 |
| 11 | N-(4-chloro-3-fluorophenyl)amine | Not specified | Triethylamine | DMF | 5 | 160 | 11.2 |
Note: Yields for entries 3-11 are from a one-pot reaction starting from a trimeric anhydride, but are indicative of the feasibility of forming these substituted amides.[2] Entries 1 and 2 are based on a general protocol for similar structures.
Experimental Protocols
Two common and effective methods for the synthesis of 1,3-dioxo-2-phenylisoindoline-5-carboxamides are detailed below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine) (1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
-
10% aqueous citric acid
-
10% aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a cooled (0 °C) and stirred solution of this compound (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in DCM, add EDC·HCl (1.2 equiv) and the substituted amine (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours or until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with 10% aqueous citric acid, followed by 10% aqueous NaHCO₃ and brine solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.
Materials:
-
This compound
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 equiv) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
Mandatory Visualizations
Amide Coupling Workflow
The following diagram illustrates the general workflow for the amide coupling of this compound.
Caption: General workflow for amide synthesis.
MAO-B Signaling Pathway in Neurodegeneration
The synthesized amides have shown potential as inhibitors of monoamine oxidase B (MAO-B). The following diagram depicts the signaling pathway of MAO-B in astrocytes and its contribution to oxidative stress and neuroinflammation in neurodegenerative diseases.
Caption: MAO-B signaling in neurodegeneration.
References
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAO-B Elevation in Mouse Brain Astrocytes Results in Parkinson's Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Polymers Derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid represent a promising class of poly(amide-imide)s. These polymers incorporate a rigid, planar phenylisoindoline moiety, which can impart excellent thermal stability and mechanical strength. The presence of the carboxylic acid group allows for polymerization with various diamines, leading to the formation of poly(amide-imide)s with tunable properties. This document provides a detailed overview of the characterization of these polymers, with a focus on their potential applications in drug delivery, drawing an analogy to the biological activity of known isoindoline-containing drugs.
Data Presentation
The following tables summarize typical quantitative data for poly(amide-imide)s derived from this compound and various aromatic diamines. This data is representative and may vary depending on the specific diamine used and the polymerization conditions.
Table 1: Physicochemical Properties
| Property | Value Range | Method |
| Inherent Viscosity (dL/g) | 0.54 - 1.21 | Ubbelohde Viscometer |
| Number Average Molecular Weight (Mn) ( g/mol ) | 30,000 - 80,000 | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 60,000 - 150,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF, DMSO) | Visual Inspection |
Table 2: Thermal Properties
| Property | Value Range | Method |
| Glass Transition Temperature (Tg) (°C) | 230 - 350 | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (TGA) (°C) | 450 - 550 | Thermogravimetric Analysis (TGA) |
| 10% Weight Loss Temperature (TGA) (°C) | 480 - 580 | Thermogravimetric Analysis (TGA) |
| Char Yield at 800°C (%) | 50 - 65 | TGA |
Table 3: Spectroscopic Data
| Technique | Characteristic Peaks/Shifts |
| FT-IR (cm⁻¹) | 3300-3400 (N-H stretch, amide), 1780 & 1720 (C=O stretch, imide), 1670 (C=O stretch, amide), 1370 (C-N stretch, imide), 720 (imide ring deformation) |
| ¹H NMR (ppm) | 10.0-10.5 (amide N-H), 7.0-8.5 (aromatic protons) |
| ¹³C NMR (ppm) | 165-170 (carbonyl carbons), 120-150 (aromatic carbons) |
Experimental Protocols
Synthesis of Poly(amide-imide)s via Direct Polycondensation (Yamazaki-Higashi Method)
This protocol describes a general procedure for the synthesis of poly(amide-imide)s from this compound and an aromatic diamine.
Materials:
-
This compound (diacid-imide monomer)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diacid-imide monomer (1 equivalent), the aromatic diamine (1 equivalent), and anhydrous CaCl₂ (10% w/v of NMP).
-
Add anhydrous NMP to achieve a solids concentration of 10-15% (w/v).
-
Stir the mixture under a gentle stream of nitrogen at room temperature until all solids are dissolved.
-
Add anhydrous pyridine (2 equivalents) and TPP (2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration and wash thoroughly with hot water and methanol to remove any residual solvents and reagents.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization Protocols
2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a thin film of the polymer by casting a solution of the polymer in a suitable solvent (e.g., DMAc) onto a KBr plate and evaporating the solvent.
-
Alternatively, mix a small amount of the dried polymer with KBr powder and press into a pellet.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the amide (N-H stretch, C=O stretch) and imide (C=O stretches, C-N stretch, ring deformation) functional groups.[1][2][3]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the polymer structure by identifying the chemical shifts of the aromatic and amide protons in ¹H NMR and the carbonyl and aromatic carbons in ¹³C NMR.[4][5][6][7][8]
2.3 Thermal Analysis (TGA/DSC)
-
For TGA, place 5-10 mg of the dried polymer in a platinum pan. Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the temperatures for 5% and 10% weight loss and the char yield at 800°C.
-
For DSC, place 5-10 mg of the dried polymer in an aluminum pan. Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10 or 20°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.[9][10]
2.4 Molecular Weight Determination (GPC/Viscometry)
-
Inherent Viscosity: Dissolve the polymer in a suitable solvent (e.g., NMP containing 0.05 M LiCl) at a concentration of 0.5 g/dL. Measure the flow times of the pure solvent and the polymer solution at a constant temperature (e.g., 25°C) using an Ubbelohde viscometer. Calculate the inherent viscosity.
-
Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr). Filter the solution and inject it into the GPC system. Use a calibration curve generated from polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[11][12][13]
Mandatory Visualization
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(amide-imide)s.
Application in Drug Delivery
The isoindoline-1,3-dione moiety is a key structural feature in thalidomide and its analogs (immunomodulatory drugs or IMiDs), which are known to exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Polymers derived from this compound could potentially be formulated into nanoparticles for targeted drug delivery. The pendant phenylisoindoline groups may interact with biological targets, or the polymer backbone could be used to encapsulate other therapeutic agents. A hypothetical application involves the delivery of a small molecule drug that, in conjunction with the polymer, modulates the Cereblon signaling pathway.
Hypothetical Signaling Pathway for Drug Action
Caption: Hypothetical signaling pathway of a polymer-drug conjugate targeting Cereblon.
Protocol for In Vitro Drug Release Study
This protocol describes a dialysis-based method for evaluating the in vitro release of a drug encapsulated within the poly(amide-imide) nanoparticles.
Materials:
-
Drug-loaded poly(amide-imide) nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Shaking water bath or orbital shaker
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare a stock suspension of the drug-loaded nanoparticles in PBS.
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Accurately measure a known volume of the nanoparticle suspension (e.g., 1 mL) and place it inside the dialysis bag. Securely close both ends of the bag.
-
Place the dialysis bag in a beaker containing a known volume of pre-warmed PBS (e.g., 100 mL) to ensure sink conditions.
-
Place the beaker in a shaking water bath set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative percentage of drug released at each time point.
Conclusion
The poly(amide-imide)s derived from this compound exhibit desirable properties for high-performance materials, including excellent thermal stability and solubility in organic solvents. Their structural similarity to biologically active isoindoline-containing compounds suggests potential for applications in drug delivery, particularly in modulating protein degradation pathways. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and preliminary in vitro evaluation of these promising polymers. Further research into their biocompatibility and in vivo efficacy is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace at KOASAS: Synthesis and characterization of highly transparent poly(amide-imide)s and polyimides with high glass transition temperature [koasas.kaist.ac.kr]
- 6. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. In-Vitro Release Testing - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: 1H and 13C NMR Analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives are an important class of compounds in medicinal chemistry and materials science. As analogs of thalidomide, they exhibit a wide range of biological activities and are key building blocks for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for advancing research and development involving these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic compounds. This application note provides a detailed protocol and data analysis guide for the ¹H and ¹³C NMR spectroscopic analysis of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from the closely related analog, 1,3-dioxo-N-phenylisoindoline-5-carboxamide[1], with adjustments for the electronic effects of the carboxylic acid moiety. The spectra are predicted for a dimethyl sulfoxide-d₆ (DMSO-d₆) solution.
Table 1: Predicted ¹H NMR Data
| Peak No. | Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 13 | ~13.0 | Singlet (broad) | - |
| 2 | 6 | ~8.45 | Singlet | - |
| 3 | 4 | ~8.25 | Doublet | ~7.8 |
| 4 | 7 | ~8.05 | Doublet | ~7.8 |
| 5 | 16, 20 | ~7.55 | Multiplet | - |
| 6 | 17, 19 | ~7.50 | Multiplet | - |
| 7 | 18 | ~7.45 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data
| Peak No. | Atom No. | Predicted Chemical Shift (δ, ppm) |
| 1 | 9, 10 | ~167.5 |
| 2 | 12 | ~166.0 |
| 3 | 5 | ~138.0 |
| 4 | 8 | ~135.5 |
| 5 | 14 | ~132.0 |
| 6 | 3 | ~131.5 |
| 7 | 17, 19 | ~129.0 |
| 8 | 18 | ~128.5 |
| 9 | 16, 20 | ~126.5 |
| 10 | 6 | ~125.0 |
| 11 | 7 | ~124.0 |
| 12 | 2 | ~123.0 |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., ~6 ppm).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., ~110 ppm).
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H NMR and δ ~39.52 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the peak multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: Experimental workflow for NMR analysis.
References
Application Notes and Protocols for the Analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid by HPLC and UPLC
These application notes provide detailed protocols for the quantitative analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS 4649-27-8) using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methods outlined are suitable for researchers, scientists, and professionals in drug development and quality control.
Chemical Information
This compound is a heterocyclic compound with the molecular formula C₁₆H₉NO₅.[1] It is utilized as a building block in organic synthesis and is explored in drug discovery for its potential biological activities.[1]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the determination of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (based on typical absorbance for similar structures; optimization recommended)
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
4. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL to construct a calibration curve.
-
Sample Solution: Prepare the sample in the diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
| Parameter | Result |
| Retention Time | ~ 7.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a faster analysis time and improved resolution for this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
UPLC system with a binary pump, autosampler, column manager, and PDA detector.
-
Reversed-phase C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Formic acid
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 240 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.5 90 3.0 90 3.1 30 | 4.0 | 30 |
4. Sample Preparation:
-
Follow the same procedure as for the HPLC method, ensuring final concentrations are appropriate for the sensitivity of the UPLC system.
Data Presentation
| Parameter | Result |
| Retention Time | ~ 1.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 99 - 101% |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound by HPLC or UPLC.
Caption: Workflow for HPLC/UPLC analysis.
References
Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a heterocyclic compound featuring a phthalimide core structure, which is a key pharmacophore in many biologically active molecules.[1][2] Derivatives of this scaffold are investigated for various therapeutic applications, including as inhibitors of enzymes like monoamine oxidase B (MAO-B).[3] Accurate mass determination and structural elucidation of these compounds and their synthetic products are critical for confirming identity, assessing purity, and understanding metabolic pathways. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides unequivocal molecular formula confirmation through highly accurate mass measurements and offers structural insights via fragmentation analysis (MS/MS). This application note provides a detailed protocol for the analysis of this compound and its related derivatives using LC-HRMS.
Experimental Protocols
This section details the methodology for sample preparation, liquid chromatography, and high-resolution mass spectrometry analysis.
1.1 Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte (e.g., this compound or its derivatives) by dissolving it in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Methanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent mixture (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates prior to injection.
1.2 Liquid Chromatography (UPLC/HPLC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 1 minute, return to 5% B in 0.5 minutes, and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
1.3 High-Resolution Mass Spectrometry (HRMS)
-
System: An Orbitrap-based or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: m/z 100-800.
-
Resolution: > 60,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) on the top 3-5 most intense ions.
-
Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40 eV.
Data Presentation and Results
The following tables summarize the expected quantitative data from the HRMS analysis.
2.1 HRMS Data for Parent Compound and Related Derivatives
High-resolution mass spectrometry provides a measured mass that is very close to the theoretical calculated mass, allowing for confident molecular formula determination. The data below is for the protonated molecule [M+H]⁺.
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| This compound | C₁₅H₉NO₄ | 268.0599 | - | [2] |
| N-(2-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | C₁₅H₉FN₂O₃ | 285.0675 | 285.0672 | [3] |
| N-(3-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | C₁₅H₉FN₂O₃ | 285.0675 | 285.0672 | [3] |
| N-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide | C₁₅H₉ClN₂O₃ | 301.0380 | 301.0380 | [3] |
| N-(3-bromo-4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | C₁₅H₈BrFN₂O₃ | 362.9781 | 362.9785 | [3] |
| N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide | C₁₆H₁₂N₂O₄ | 297.0875 | 297.0863 | [3] |
2.2 Proposed MS/MS Fragmentation for this compound
Fragmentation analysis (MS/MS) helps to confirm the structure of the molecule. For carboxylic acids, characteristic losses of water (H₂O) and the carboxyl group (COOH) are common.[4]
| Precursor Ion m/z [M+H]⁺ | Proposed Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure |
| 268.0599 | 250.0494 | H₂O (18.0105) | Loss of water from the carboxylic acid group. |
| 268.0599 | 222.0548 | COOH₂ (46.0055) | Loss of the carboxylic acid group after protonation. |
| 268.0599 | 147.0444 | C₇H₄NO₂ (146.01) | Cleavage yielding the protonated phthalic anhydride fragment. |
| 268.0599 | 77.0386 | C₉H₄NO₄ (189.02) | Phenyl cation fragment. |
Visualizations
3.1 Experimental Workflow
The following diagram outlines the complete workflow from sample handling to final data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid in Polycondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid as a monomer in polycondensation reactions for the synthesis of novel polyamides. The protocols and data presented are based on established methodologies for structurally similar monomers and are intended to serve as a detailed guide for the synthesis and characterization of high-performance polymers with potential applications in advanced materials and biomedical fields.
Introduction
This compound is a unique aromatic dicarboxylic acid monomer. Its rigid, phthalimide-based structure, combined with the phenyl substituent, offers a strategic building block for the creation of thermally stable and soluble aromatic polyamides (aramids). The incorporation of this monomer into a polymer backbone is anticipated to impart desirable properties such as high glass transition temperatures, excellent thermal stability, and improved processability compared to conventional aramids. These characteristics make the resulting polymers attractive for applications requiring high-performance materials. Furthermore, the isoindoline core is a recognized scaffold in medicinal chemistry, suggesting that polymers derived from this monomer may have potential in drug delivery and other biomedical applications.[1][2][3]
Application: Synthesis of High-Performance Polyamides
Polyamides synthesized from this compound are expected to exhibit exceptional thermal and mechanical properties. The direct polycondensation of this monomer with various aromatic diamines can be effectively achieved using the Yamazaki-Higashi phosphorylation polyamidation technique.[4][5] This method allows for the formation of high molecular weight polymers under relatively mild conditions. The resulting polyamides are often amorphous and readily soluble in aprotic polar solvents, facilitating their processing into films, coatings, and fibers.[1][4][5]
Key Advantages:
-
High Thermal Stability: The rigid aromatic and imide structures contribute to excellent thermal and thermo-oxidative stability.
-
Enhanced Solubility: The presence of the bulky phenyl group can disrupt chain packing, leading to improved solubility in organic solvents.[4]
-
Good Mechanical Properties: Aromatic polyamides are known for their high strength and modulus.
-
Processability: Enhanced solubility allows for solution casting of transparent, tough, and flexible films.[1][5]
Experimental Protocols
The following is a detailed protocol for the synthesis of aromatic polyamides via direct polycondensation of this compound and an aromatic diamine. This protocol is adapted from the well-established Yamazaki-Higashi phosphorylation method used for structurally similar monomers.[4][5]
Protocol 1: Direct Polycondensation via Yamazaki-Higashi Reaction
Objective: To synthesize a high molecular weight aromatic polyamide from this compound and an aromatic diamine.
Materials:
-
This compound (monomer)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))
-
Triphenyl phosphite (TPP) (condensing agent)
-
Pyridine (Py) (base)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (solubilizing salt)[4][5]
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Gas inlet and outlet
-
Condenser
-
Beaker
-
Funnel
-
Vacuum oven
Procedure:
-
Monomer and Salt Dissolution: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet/outlet, add this compound (1 equivalent) and the aromatic diamine (1 equivalent). Add NMP as the solvent, followed by the solubilizing salt (e.g., CaCl₂ or LiCl). Stir the mixture under a gentle stream of inert gas (argon or nitrogen) until all solids are dissolved.
-
Addition of Condensing Agents: To the stirred solution, add pyridine (2 equivalents) followed by triphenyl phosphite (2 equivalents).
-
Polycondensation Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 3-5 hours under a continuous inert atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol. A fibrous or powdery precipitate will form.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any residual solvent and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.
Experimental Workflow Diagram:
Data Presentation
The following tables summarize the properties of polyamides synthesized from monomers that are structurally analogous to this compound. This data provides an expected range of properties for polymers derived from the target monomer.
Table 1: Reaction Conditions and Inherent Viscosity of Polyamides
| Dicarboxylic Acid Monomer | Diamine | Condensing System | Solvent | Polymer Yield (%) | Inherent Viscosity (dL/g) | Reference |
| N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | 4,4'-Oxydianiline (ODA) | TPP/Py/LiCl | NMP | Quantitative | 0.85 | [5] |
| N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | m-Phenylenediamine (MPD) | TPP/Py/LiCl | NMP | Quantitative | 0.62 | [5] |
| N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine | Terephthalic acid | TPP/Py/CaCl₂ | NMP | Quantitative | 1.21 | [4] |
| N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine | Isophthalic acid | TPP/Py/CaCl₂ | NMP | Quantitative | 0.98 | [4] |
Table 2: Thermal Properties of Polyamides
| Dicarboxylic Acid Monomer | Diamine | Glass Transition Temp. (T_g, °C) | 10% Weight Loss Temp. (T_d, °C) | Char Yield at 800°C (N₂) (%) | Reference |
| N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | 4,4'-Oxydianiline (ODA) | 200 | 323 | - | [5] |
| N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | m-Phenylenediamine (MPD) | 195 | 315 | - | [5] |
| N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine derived Polyamide | - | 196-229 | >500 | - | [4] |
Table 3: Solubility of Polyamides
| Dicarboxylic Acid Monomer | Diamine | NMP | DMAc | DMF | m-cresol |
| N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | 4,4'-Oxydianiline (ODA) | ++ | ++ | ++ | + |
| N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | m-Phenylenediamine (MPD) | ++ | ++ | ++ | + |
| N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine derived Polyamide | - | ++ | ++ | ++ | ++ |
Solubility Legend: ++ = Soluble at room temperature; + = Soluble on heating.
Potential Applications in Drug Development
While the primary application of these polymers is in high-performance materials, the presence of the isoindoline-1,3-dione moiety opens avenues for exploration in drug development. This structural motif is found in several clinically used drugs with a range of biological activities, including immunomodulatory and anti-cancer effects.[2][3]
Polymers incorporating the this compound monomer could be investigated as:
-
Polymer-drug conjugates: The carboxylic acid group can be used for covalent attachment of therapeutic agents.
-
Biodegradable materials: The amide linkages are potentially susceptible to enzymatic or hydrolytic degradation, which could be tuned for controlled drug release.
-
Scaffolds for tissue engineering: The mechanical properties and biocompatibility of these polymers would need to be assessed for such applications.
Further research is required to establish the biocompatibility and degradation profiles of these novel polyamides to fully realize their potential in the biomedical field.
Signaling Pathway Hypothesis (for potential biomedical applications):
Should these polymers be functionalized with bioactive moieties similar to known isoindoline-based drugs, they might interact with cellular pathways like those involving TNF-α modulation. A hypothetical signaling pathway is depicted below.
References
Application Notes and Protocols: Synthesis and Evaluation of Neuroprotective Agents Derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of neuroprotective agents derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. The synthesized compounds, primarily 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, have demonstrated significant potential as neuroprotective agents through various mechanisms, including inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as exhibiting anti-inflammatory and anti-amyloid aggregation properties. The following sections detail the synthetic procedures, experimental protocols for biological evaluation, and visualization of the relevant signaling pathways.
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant and growing global health challenge. A promising strategy in the development of novel therapeutics is the design of multi-target agents that can address the complex and multifactorial nature of these disorders. Derivatives of this compound have emerged as a versatile scaffold for the synthesis of potent neuroprotective compounds. These derivatives have been shown to effectively inhibit key enzymes implicated in neurodegeneration, mitigate neuroinflammation, and interfere with the pathological aggregation of amyloid-beta (Aβ) peptides.
Data Presentation
Table 1: Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives against Human Monoamine Oxidase B (hMAO-B)
| Compound | hMAO-B IC50 (μM) | Selectivity Index (hMAO-A/hMAO-B) |
| 16 | 0.011 | > 3636 |
Data sourced from a study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.[1][2]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound | AChE IC50 (μM) |
| 7a (para-fluoro substituted) | 2.1 |
| 7f (para-fluoro substituted) | 2.1 |
| 7b (para-methyl substituted) | 5.4 |
| 7g (para-methyl substituted) | 4.8 |
| Rivastigmine (Standard) | 11.07 |
Data from a study on isoindoline-1,3-dione -N-benzyl pyridinium hybrids as anti-Alzheimer agents.[3]
Table 3: Multi-target Activity of Isoindoline-1,3-dione Derivatives
| Compound | EeAChE IC50 (μM) | Aβ Aggregation Inhibition (%) at 10 μM | Neuroprotective Effect against Aβ toxicity |
| 13b | 0.219 | 65.96 | Demonstrated at 1 and 3 μM |
| 15b | 0.034 | Not Reported | Not Reported |
EeAChE refers to Electrophorus electricus Acetylcholinesterase. Data from a study on multifunctional, heterodimeric isoindoline-1,3-dione derivatives.[4]
Experimental Protocols
I. Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives
This protocol describes a general method for the synthesis of the target carboxamide derivatives.
Materials:
-
This compound
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
10% aqueous citric acid solution
-
10% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a cooled (0 °C) and stirred solution of this compound (1 equivalent), HOBt (1.1 equivalents), and triethylamine (1.2 equivalents) in DCM, add EDC (1.2 equivalents) and the desired substituted aniline (1.2 equivalents).
-
Allow the reaction mixture to stir at room temperature for 2 hours or until completion of the reaction (monitored by TLC).
-
Upon completion, wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
II. In Vitro Neuroprotection and Anti-inflammatory Assays
This assay determines the inhibitory potential of the synthesized compounds against hMAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and a positive control (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in MAO-B assay buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well, followed by the test compounds or control. Incubate for a predefined period (e.g., 15 minutes) at 37 °C.
-
To initiate the reaction, add a mixture of the MAO-B substrate, Amplex Red, and HRP to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-595 nm for at least 30 minutes at 37 °C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
This protocol assesses the ability of the compounds to reduce the production of pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent for NO determination
-
TNF-α ELISA kit
-
96-well and 24-well cell culture plates
Procedure:
-
Seed BV-2 cells in 96-well plates (for NO assay) or 24-well plates (for TNF-α assay) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α Assay:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
This assay evaluates the cytoprotective effect of the compounds against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal-like cell line.
Materials:
-
PC12 cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium with horse serum and fetal bovine serum
-
Hydrogen peroxide (H₂O₂)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to an optimized concentration of H₂O₂ (e.g., 200 µM) for a further 24 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
This assay monitors the inhibition of Aβ peptide aggregation in the presence of the test compounds.
Materials:
-
Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS)
-
Thioflavin T (ThT) solution
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare monomeric Aβ₁₋₄₂ by dissolving the peptide in HFIP, followed by evaporation of the solvent and reconstitution in a suitable buffer (e.g., PBS).
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compounds.
-
Add ThT solution to each well.
-
Incubate the plate at 37 °C with continuous or intermittent shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm over time.
-
The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compounds compared to the control (Aβ₁₋₄₂ alone).
Signaling Pathways and Experimental Workflows
References
- 1. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulsus.com [pulsus.com]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound and its derivatives typically involves the reaction of trimellitic anhydride with a primary amine, in this case, aniline. The reaction proceeds through the formation of an intermediate amic acid, which then undergoes cyclization via dehydration to form the final imide product.
Q2: My yield of this compound is consistently low. What are the potential causes?
Several factors can contribute to low yields in this synthesis:
-
Incomplete Reaction: The conversion of the intermediate phthalanilic acid to the final N-phenylphthalimide product is a dehydration step that can be reversible. Insufficient heating or a short reaction time can lead to a significant amount of unreacted intermediate.[1]
-
Suboptimal Reaction Temperature: The reaction requires heating to proceed to completion. Temperatures around 140-145°C are often employed for solvent-free reactions.[1]
-
Impure Reactants: The purity of the starting materials, trimellitic anhydride and aniline, is crucial as impurities can interfere with the reaction.[1]
-
Electron-withdrawing Groups: If synthesizing derivatives, the presence of electron-withdrawing groups (like halogens) on the aniline ring can decrease the nucleophilicity of the amino group, leading to lower yields.[2]
Q3: What are the most common byproducts I should be aware of during the synthesis?
The most common byproduct is the phthalanilic acid intermediate.[1] Incomplete cyclization of this intermediate will result in its presence as a significant impurity in the final product.[1]
Q4: How can I purify the crude this compound?
Purification of the crude product can be achieved through several methods:
-
Washing: The crude product can be washed with a 10% aqueous potassium carbonate solution to remove acidic impurities, followed by a wash with water.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as acetic acid or ethanol, can yield a purer product.[1]
-
Column Chromatography: For more challenging separations, column chromatography can be employed.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of the phthalanilic acid intermediate. | Increase the reaction time and/or temperature to ensure complete dehydration and cyclization. Consider using a catalyst such as glacial acetic acid.[1] |
| Loss of product during workup. | Carefully perform filtration and washing steps. Ensure the pH of the wash solutions is appropriate to avoid hydrolysis of the product. | |
| Product is off-white or colored | Presence of unreacted starting materials or byproducts. | Purify the crude product by washing with 10% aqueous potassium carbonate solution, followed by a water wash. Recrystallization from acetic acid can also improve color.[1] |
| Broad or low melting point | The product is impure, likely containing the phthalanilic acid intermediate. | Purify the product as described above. A sharp melting point close to the literature value is a good indicator of purity.[1] |
| Unexpected peaks in ¹H NMR spectrum | Presence of the phthalanilic acid intermediate or unreacted aniline. | Compare your spectrum with a reference spectrum to identify impurity peaks. The phthalanilic acid will show a carboxylic acid proton signal, and aniline will have characteristic aromatic and amine proton signals.[1] |
Experimental Protocols
General Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxamide Derivatives
While a specific protocol for the parent carboxylic acid is not detailed in the provided results, the following general procedure for the synthesis of its carboxamide derivatives can be adapted. The initial step of forming the isoindoline ring is relevant.
-
Reaction of Trimellitic Anhydride: Trimellitic anhydride is reacted with an amine (in this case, aniline would be the reactant for the core structure).
-
Solvent and Temperature: The reaction can be carried out in a solvent like dimethylformamide (DMF). The mixture is typically stirred at a moderate temperature (e.g., 35°C) initially, and then heated to a higher temperature (e.g., 160°C) to drive the cyclization.[2]
-
Workup: After cooling, the reaction mixture is diluted with water to precipitate the product.[2]
-
Purification: The crude product is collected by filtration and can be purified by column chromatography and/or recrystallization.[2]
Data Presentation
The following table summarizes the reported yields for various N-aryl substituted isoindoline-5-carboxamide derivatives, which can provide insight into the electronic effects on the reaction yield.
| Substituent on Phenyl Ring | Yield (%) |
| 3-fluoro | 30.8 |
| Unsubstituted | 29.3 |
| 4-fluoro | 28.12 |
| 3-bromo | 24.7 |
| 3,4-dichloro | 19.9 |
| 3-bromo-4-fluoro | 17.1 |
| 4-bromo | 13.8 |
| 3,4-difluoro | 12.2 |
| 3-bromo-4-chloro | 8.6 |
| 2-chloro | 6.3 |
| 2-fluoro | 5.3 |
| 2-bromo | 3.6 |
Data extracted from a study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives.[2]
Visualizations
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
Caption: General workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for improving synthesis outcome.
References
- 1. 1,3-Dioxo-2-(3-(5-phenylbenzo[d]oxazol-2-yl)phenyl)isoindoline-5-carboxylic acid | C28H16N2O5 | CID 21884347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - Incomplete crystallization. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[1] - After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[1] |
| Product is Oily or Fails to Crystallize | - Presence of impurities that inhibit crystal lattice formation. - The solvent is not appropriate for crystallization. | - Attempt purification by another method first, such as column chromatography, to remove the problematic impurities. - Perform a solvent screen to find a more suitable recrystallization solvent.[1] |
| Colored Impurities in Final Product (Yellow or Brown Tint) | - Residual starting materials or byproducts. - Degradation of the product, possibly due to excessive heat. | - Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration.[1] - Ensure the temperature during solvent evaporation is kept moderate, for instance, by using a rotary evaporator.[1] |
| Incomplete Separation During Acid-Base Extraction | - Incorrect pH of the aqueous phase. - Formation of an emulsion. | - Adjust the pH of the aqueous phase to be at least 2 units above the pKa of the carboxylic acid to ensure it is deprotonated and dissolves in the aqueous layer. To extract the neutral acid into an organic layer, the pH should be at least 2 units below the pKa.[2] - To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-carboxyphthalic anhydride and aniline, as well as side-products from the synthesis. The presence of colored impurities is also a frequent issue.[1]
Q2: Which purification techniques are most effective for this compound?
A2: A combination of column chromatography and recrystallization is often effective for purifying this class of compounds.[3] Acid-base extraction is another useful technique for separating carboxylic acids from neutral or basic impurities.[4][5]
Q3: What is a good solvent for recrystallizing this compound?
A3: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[5] A solvent screening is recommended to determine the optimal solvent or solvent mixture. Common solvents to test include ethanol, ethyl acetate, and mixtures with water.[1]
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative purity value.[6] Other methods include Thin Layer Chromatography (TLC) for a qualitative assessment and measuring the melting point of the product and comparing it to the literature value.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) portion-wise until the solid just dissolves.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently heat the mixture for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and activated carbon.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[1]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Acid-Base Extraction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. varsitytutors.com [varsitytutors.com]
- 6. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
Technical Support Center: N-Substituted Phthalimide Synthesis
Welcome to the Technical Support Center for N-Substituted Phthalimide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and troubleshooting during the synthesis of N-substituted phthalimides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted phthalimides, and what are their primary applications?
A1: The two most prevalent methods for synthesizing N-substituted phthalimides are the Gabriel Synthesis and the direct condensation of phthalic anhydride with primary amines.[1]
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a primary alkyl halide. It is renowned for producing pure primary amines with a minimal risk of over-alkylation, which is a common problem in the direct alkylation of ammonia.[1]
-
Condensation of Phthalic Anhydride with Primary Amines: This is a direct approach where phthalic anhydride is reacted with a primary amine, often at elevated temperatures or in the presence of a dehydrating agent.[1]
N-substituted phthalimides are crucial intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their wide range of biological activities.
Q2: Why is the Gabriel Synthesis preferred for the synthesis of primary amines?
A2: The Gabriel synthesis is favored because it effectively prevents the common problem of over-alkylation. In the direct alkylation of ammonia or primary amines, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts. The use of the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.[1]
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?
A3: The Gabriel synthesis is generally not suitable for secondary or tertiary alkyl halides. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution and can lead to competing elimination reactions (E2), forming alkenes as side products.[1]
Q4: What is phthalamic acid, and how can its formation be avoided during the synthesis of N-substituted phthalimides?
A4: Phthalamic acid is the amic acid intermediate formed from the reaction of phthalic anhydride with an amine. In the synthesis of N-substituted phthalimides via the direct condensation method, the reaction may stall at the phthalamic acid stage if the reaction conditions are not sufficient to drive the dehydration and cyclization to the imide. To avoid its formation as a final product, ensure adequate heating and reaction time. Refluxing the reaction mixture in a suitable solvent like glacial acetic acid is often necessary for complete conversion.[1]
Q5: What are the common side products in a Mitsunobu reaction when using phthalimide as a nucleophile?
A5: The Mitsunobu reaction is a versatile method for the N-alkylation of phthalimide with primary and secondary alcohols. Common side products include triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate. The removal of these byproducts can be challenging and often requires chromatographic purification or specific workup procedures.[2][3]
Troubleshooting Guides
Low or No Product Yield
Low or no yield of the desired N-substituted phthalimide is a common issue that can arise from several factors.
Caption: Simplified reaction pathways illustrating the formation of the desired N-substituted phthalimide and the common phthalamic acid side product.
Common Side Products and Their Mitigation:
| Side Product | Cause | Mitigation and Removal |
| Phthalamic Acid | Incomplete cyclization during the reaction of phthalic anhydride with an amine due to insufficient heating or reaction time. | Increase the reaction temperature and/or prolong the reaction time. Phthalamic acid can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate, as the acidic phthalamic acid will form a water-soluble salt. |
| Alkene Byproducts | Use of sterically hindered (secondary or tertiary) alkyl halides in the Gabriel synthesis, leading to E2 elimination. | Use primary alkyl halides for the Gabriel synthesis. [1] |
| Triphenylphosphine Oxide (TPPO) | Formed as a byproduct in Mitsunobu reactions. | TPPO can be removed by chromatography, or by precipitation from a non-polar solvent mixture (e.g., ether/hexane). [3]Another method involves adding zinc chloride to the reaction mixture in a polar solvent to precipitate the TPPO as a complex. [4] |
Data Presentation
Table 1: Reported Yields for N-Benzylphthalimide Synthesis
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Gabriel Synthesis | Phthalimide, K₂CO₃, Benzyl Chloride | Neat | 190 | 3 | 72-79 | [5] |
| Gabriel Synthesis | Phthalimide, K₂CO₃, Benzyl Chloride | DMF | Not specified | Not specified | Higher than neat | [6] |
| Condensation | Phthalic Acid, Benzylamine | DMF | 20-30 | 3 | 85 | [7] |
| Condensation | Phthalic Anhydride, Benzylamine | Acetic Acid | Reflux | 2 | Not specified | [8] |
Experimental Protocols
Synthesis of N-Benzylphthalimide via Gabriel Synthesis
This protocol is adapted from a literature procedure. [5] Materials:
-
Phthalimide (2 moles)
-
Anhydrous potassium carbonate (1.2 moles)
-
Benzyl chloride (4 moles)
Procedure:
-
Intimately mix the phthalimide and anhydrous potassium carbonate in a round-bottom flask.
-
Add the benzyl chloride to the mixture.
-
Heat the mixture at 190°C under a reflux condenser for 3 hours.
-
While the mixture is still hot, remove the excess benzyl chloride by steam distillation.
-
Cool the mixture rapidly with vigorous agitation to precipitate the product as a fine solid.
-
Collect the solid by vacuum filtration on a Büchner funnel.
-
Thoroughly wash the solid with water and then with 60% ethanol.
-
The crude product can be purified by recrystallization from glacial acetic acid. [5]
Synthesis of N-Aryl Phthalimides from Phthalic Anhydride and an Aniline Derivative
This is a general procedure for the condensation reaction. [2] Materials:
-
Phthalic anhydride (1 equivalent)
-
Aromatic amine (1 equivalent)
-
Glacial acetic acid
Procedure:
-
Dissolve the phthalic anhydride and the aromatic amine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-aryl phthalimide. [2]
Purification of N-Substituted Phthalimide from Phthalamic Acid by Recrystallization
This protocol describes the general principle of removing the more polar phthalamic acid impurity. [9] Principle: N-substituted phthalimides are generally less polar than their corresponding phthalamic acids. A solvent system can be chosen where the phthalimide has good solubility at high temperatures and poor solubility at low temperatures, while the phthalamic acid remains more soluble.
General Procedure:
-
Place the crude product containing the N-substituted phthalimide and phthalamic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetic acid) to dissolve the solid completely. [9]3. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals of the N-substituted phthalimide.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration. The more polar phthalamic acid will remain in the filtrate.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals.
Mandatory Visualizations
Troubleshooting Logic for TLC Analysis in N-Substituted Phthalimide Synthesis
Caption: A troubleshooting guide based on Thin Layer Chromatography (TLC) analysis for N-substituted phthalimide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common synthesis route involves the condensation reaction between trimellitic anhydride (4-carboxyphthalic anhydride) and aniline.
Q2: What is the most likely impurity I will encounter in my crude product?
The most prevalent impurity is the intermediate, 2-phenyl-5-carboxy-phthalamic acid, which arises from the incomplete cyclization (dehydration) of the initial adduct formed between trimellitic anhydride and aniline.[1] Insufficient heating or reaction time can lead to a significant amount of this unreacted intermediate.[1]
Q3: My product yield is consistently low. What are the potential causes?
Several factors can contribute to low yields in this synthesis:
-
Incomplete Reaction: The conversion of the phthalamic acid intermediate to the final imide is a reversible dehydration step. Ensure adequate reaction time and temperature to drive the reaction to completion.[1]
-
Suboptimal Reaction Temperature: The reaction requires sufficient heat. Temperatures around 140-145°C are often used for similar solvent-free reactions.[2]
-
Impure Reactants: The purity of the starting materials, trimellitic anhydride and aniline, is critical. Impurities can interfere with the reaction.
-
Product Loss During Workup: Significant product loss can occur during filtration and washing steps. Careful handling and optimization of these procedures are necessary.[1]
Q4: How can I effectively purify the crude this compound?
A common and effective purification method involves washing the crude product with a weak aqueous base, such as 10% sodium bicarbonate or potassium carbonate solution. This step removes acidic impurities, particularly unreacted trimellitic acid and the 2-phenyl-5-carboxy-phthalamic acid intermediate.[1] Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[1] Column chromatography can also be employed for purification.[3]
Q5: My final product is colored, not the expected white or off-white powder. What is the likely cause?
The presence of color can indicate impurities. This may be due to unreacted starting materials, particularly if the aniline used has oxidized and developed a reddish-brown color, or the formation of colored byproducts. Purification by washing with a potassium carbonate solution followed by recrystallization should yield a colorless product.[1]
Troubleshooting Guide: Impurity Identification and Resolution
The following table summarizes potential impurities, their identification, and recommended actions to resolve the issues.
| Observed Problem | Potential Impurity | Identification Method | Recommended Solution |
| Broad melting point, lower than expected. | Unreacted starting materials (Trimellitic anhydride, Aniline) | TLC, 1H NMR | Optimize reaction stoichiometry and conditions. Purify starting materials if necessary. |
| Additional peaks in 1H NMR spectrum. | 2-phenyl-5-carboxy-phthalamic acid (uncyclized intermediate) | 1H NMR, HPLC | Increase reaction temperature and/or time to promote cyclization. Wash crude product with 10% aqueous potassium carbonate.[1] |
| Isomeric impurities detected by HPLC. | 1,3-Dioxo-2-phenylisoindoline-6-carboxylic acid (regioisomer) | HPLC, 1H NMR | Use highly pure 4-carboxyphthalic anhydride. Isomers may be separable by column chromatography. |
| Product is sticky or difficult to crystallize. | Trimellitic acid (from hydrolysis of anhydride) | 1H NMR, HPLC | Use fresh, dry trimellitic anhydride and anhydrous reaction conditions. Wash crude product with water and a weak base. |
| Unexpected mass peak in MS analysis. | N-phenylphthalimide (from decarboxylation) | Mass Spectrometry, HPLC | Avoid excessive heating during reaction and workup. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine trimellitic anhydride (1 molar equivalent) and aniline (1 molar equivalent).
-
Solvent (Optional): Glacial acetic acid can be used as a solvent to facilitate the reaction.
-
Heating: Heat the reaction mixture to 140-150°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add distilled water to the solidified mass and break up the solid.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with a 10% aqueous sodium bicarbonate solution to remove acidic impurities.
-
Wash the product with water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the crude product from glacial acetic acid or ethanol to obtain the pure this compound.
-
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of a phosphate buffer (pH adjusted to acidic, e.g., pH 2-3) and acetonitrile or methanol is a typical starting point.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 230-254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The relative peak areas can be used to estimate the purity.
Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for this type of compound.
-
Analysis:
-
The 1H NMR spectrum of the pure product should show characteristic aromatic proton signals.
-
The presence of the uncyclized intermediate, 2-phenyl-5-carboxy-phthalamic acid, would be indicated by the presence of an amide NH proton signal and distinct aromatic signals compared to the final product.
-
Unreacted aniline and trimellitic acid/anhydride will also have characteristic signals that can be identified.
-
Visual Workflow and Reaction Pathways
References
Technical Support Center: Optimizing Amidation of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amidation of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the amidation of this compound?
Low or no product yield in this amidation reaction can stem from several factors:
-
Incomplete activation of the carboxylic acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. Incomplete activation is a primary cause of low yield.[1]
-
Deactivation of the amine: The amine can be rendered non-nucleophilic through protonation. This is especially a concern if the amine is used as a hydrochloride salt without sufficient base to liberate the free amine.
-
Steric hindrance: The bulky nature of the 1,3-dioxo-2-phenylisoindoline moiety or the amine coupling partner can physically impede the reaction.[1]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction's progress.[1]
-
Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Q2: How do I choose the most suitable coupling reagent for my specific amine?
The choice of coupling reagent is critical and depends on the properties of your amine and the desired reaction conditions. Here's a general guideline:
-
For routine, straightforward couplings: Carbodiimides like EDC (in combination with an additive like HOBt or OxymaPure) are cost-effective options.[2]
-
For sterically hindered or electron-deficient amines: More powerful uronium/aminium salts like HATU or HBTU are recommended.[3] HATU is often superior for difficult couplings due to the formation of highly reactive OAt esters.[1][3]
-
To minimize racemization: Additives like HOBt or HOAt are essential when using carbodiimides.[2] Uronium/aminium reagents like HATU inherently have a lower risk of racemization.[3][4] Phosphonium reagents like PyBOP are also a good choice for minimizing this side reaction.
-
For solution-phase synthesis where byproduct removal is a concern: EDC is a good choice as its urea byproduct is water-soluble and easily removed by aqueous workup.[5] In contrast, the byproduct of DCC is poorly soluble in most organic solvents.[5]
Q3: What are the recommended solvents for this amidation reaction?
The choice of solvent is crucial for ensuring that all reactants remain in solution. For the amidation of this compound, polar aprotic solvents are generally preferred. These include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
The solubility of this compound may vary in these solvents. It is advisable to perform a small-scale solubility test before committing to a large-scale reaction. In general, aromatic carboxylic acids tend to have good solubility in DMF.
Q4: What are the common side reactions, and how can I mitigate them?
-
Racemization: This is a concern if the amine or carboxylic acid has a chiral center adjacent to the reacting functional group. To minimize racemization, use a coupling additive like HOAt or OxymaPure, which are more effective than HOBt.[3] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also be beneficial.[1]
-
Guanidinylation: This side reaction can occur when using uronium/aminium reagents like HBTU and HATU in excess. The reagent can react with the N-terminal amine of a peptide, capping it and preventing further chain elongation. To avoid this, it is recommended to use the coupling reagent in equimolar amounts relative to the carboxylic acid.[5]
-
N-acylurea formation: When using carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. This side reaction is more prevalent at higher temperatures.[6] Using an additive like HOBt or HOAt can trap the active ester and minimize N-acylurea formation.
Data Presentation: Comparison of Common Coupling Reagents
The following tables provide a quantitative comparison of common coupling reagents used in amidation reactions. The data is compiled from various studies and provides a general overview of their relative performance.
Table 1: Yield Comparison of Different Coupling Reagents
| Coupling Reagent Combination | Amine Type | Typical Yield Range (%) | Reference |
| EDC / HOBt | Primary Aliphatic | 70-90 | General knowledge |
| EDC / HOBt | Sterically Hindered / Aromatic | 30-60 | [5] |
| HATU / DIPEA | Primary Aliphatic | >90 | [3] |
| HATU / DIPEA | Sterically Hindered / Aromatic | 70-95 | [3] |
| HBTU / DIPEA | Primary Aliphatic | 85-95 | [3] |
| HBTU / DIPEA | Sterically Hindered / Aromatic | 60-85 | [3] |
| PyBOP / DIPEA | Primary Aliphatic | 80-95 | [3] |
| PyBOP / DIPEA | Sterically Hindered / Aromatic | 65-90 | [3] |
Table 2: Racemization Potential of Coupling Reagents
| Coupling Reagent | Additive | Relative Racemization Risk | Reference |
| EDC | None | High | General knowledge |
| EDC | HOBt | Low | [2] |
| EDC | HOAt | Very Low | [2] |
| HATU | N/A | Very Low | [3] |
| HBTU | N/A | Low | [3] |
| PyBOP | N/A | Low | [3] |
Experimental Protocols
Protocol 1: General Amidation Procedure using HATU
This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Amidation using EDC/HOBt
This protocol is a cost-effective option for less challenging amine substrates.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Amine Addition: Add the amine (1.2 equivalents) to the solution.
-
Initiation: Cool the mixture in an ice bath (0 °C) and add EDC (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General workflow for the amidation of this compound.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the amidation reaction.
Caption: A decision tree for troubleshooting low-yield amidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Gabriel synthesis of primary amines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Gabriel synthesis of primary amines.
Frequently Asked questions (FAQs)
Q1: What is the Gabriel synthesis and why is it used?
The Gabriel synthesis is a robust chemical reaction that transforms primary alkyl halides into primary amines.[1] It is a favored method because it prevents the over-alkylation that often occurs when using ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.[2][3] The use of a phthalimide anion as a surrogate for an amino group allows for a more controlled reaction, typically resulting in cleaner products and higher yields of the desired primary amine.[1][3]
Q2: What is the general mechanism of the Gabriel synthesis?
The reaction proceeds in two main stages:
-
N-Alkylation: The potassium salt of phthalimide is N-alkylated with a primary alkyl halide in an S(_N)2 reaction to form an N-alkylphthalimide intermediate.[1][4]
-
Deprotection: The N-alkylphthalimide is then cleaved, typically through hydrazinolysis (the Ing-Manske procedure), to release the primary amine and a phthalhydrazide precipitate.[1][2] Alternatively, acidic or basic hydrolysis can be used, though these methods can be harsh and may lead to lower yields.[1][5]
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
The Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely with tertiary alkyl halides.[1][2] The reaction relies on an S(_N)2 mechanism, which is sensitive to steric hindrance. The bulky phthalimide nucleophile cannot efficiently attack the sterically hindered carbon centers of secondary and tertiary halides.[2][3] For these substrates, elimination reactions (E2) often become a significant competing pathway, leading to the formation of alkenes instead of the desired amine.[3][6]
Q4: What are the best solvents for the N-alkylation step?
Polar aprotic solvents are generally the most effective for the N-alkylation of potassium phthalimide. Dimethylformamide (DMF) is widely considered the optimal solvent.[2][7] Other suitable solvents include dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and acetonitrile.[2] Using a solvent typically allows for milder reaction conditions (lower temperatures and shorter reaction times) compared to running the reaction neat.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of reagents | Use freshly prepared or properly stored potassium phthalimide and alkyl halide. Old reagents can degrade over time.[3] |
| Inappropriate solvent | Ensure a suitable polar aprotic solvent such as DMF or DMSO is being used.[2][3] The solvent should be anhydrous, as water can slow down the reaction.[6] |
| Insufficient reaction temperature or time | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
| Use of secondary or tertiary alkyl halide | The Gabriel synthesis is most effective with primary alkyl halides.[3] For secondary or tertiary amines, consider alternative synthetic routes. |
| Incomplete deprotection | Ensure the deprotection step goes to completion. If using hydrazinolysis, reflux for a sufficient amount of time. For acidic or basic hydrolysis, harsher conditions may be necessary, but this can also lower the overall yield.[1][5] |
Problem 2: Presence of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Alkene | Use of a sterically hindered alkyl halide (secondary or tertiary) promoting an E2 elimination reaction.[3][6] | Use a primary alkyl halide. If a secondary amine is desired, consider alternative synthetic methods.[3] |
| Unreacted Phthalimide | Incomplete N-alkylation. | Optimize the N-alkylation step by adjusting reaction time, temperature, or reagent stoichiometry to ensure complete consumption of potassium phthalimide.[2] |
| O-alkylation product | The phthalimide anion is an ambident nucleophile, meaning it can react through the nitrogen or the carbonyl oxygen. While N-alkylation is generally favored, O-alkylation can occur. | While difficult to completely avoid, optimizing reaction conditions (e.g., solvent, temperature) can favor N-alkylation. Hydrolysis of the O-alkylated product will yield an alcohol, which can be separated from the desired amine.[8] |
Problem 3: Difficulty in Product Purification
| Issue | Potential Cause | Recommended Solution |
| Phthalhydrazide precipitate is difficult to remove | In the Ing-Manske procedure, the phthalhydrazide byproduct can sometimes be challenging to filter and separate completely.[1][2] | Ensure complete precipitation of the phthalhydrazide before filtration. Thoroughly washing the precipitate with a suitable solvent, such as ethanol, can aid in purification.[2] |
| Final product is impure | Contamination with unreacted starting materials or byproducts. | If simple filtration and extraction are insufficient, chromatographic purification may be necessary to isolate the pure primary amine.[2] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Gabriel synthesis. Note that optimal conditions can vary depending on the specific substrate.
| Parameter | N-Alkylation Step | Deprotection (Hydrazinolysis) |
| Alkyl Halide | Primary (R-X, where X = Cl, Br, I) | - |
| Solvent | DMF, DMSO, Acetonitrile | Ethanol, Methanol |
| Temperature | 80-100 °C | Reflux |
| Reaction Time | Several hours (monitored by TLC) | Several hours (monitored by TLC) |
| Reagents | Potassium Phthalimide (1.2 equiv.), Primary Alkyl Halide (1.0 equiv.) | Hydrazine Hydrate (1.5-2.0 equiv.) |
| Typical Yield | 70-90% (for the N-alkylphthalimide) | 60-85% (for the primary amine) |
Experimental Protocols
Key Experiment 1: N-Alkylation of Potassium Phthalimide
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-alkylphthalimide.
Key Experiment 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
-
Dissolve the N-alkylphthalimide from the previous step in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the solid phthalhydrazide.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue containing the primary amine can be further purified by distillation or acid-base extraction.
Visualizations
Caption: Reaction pathway of the Gabriel synthesis.
Caption: Troubleshooting flowchart for low yield in Gabriel Synthesis.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
Preventing hydrolysis of phthalimide derivatives during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of phthalimide derivatives during your experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is phthalimide hydrolysis and why is it a concern during workup?
Phthalimide hydrolysis is the cleavage of one or both of the amide bonds within the phthalimide ring, typically leading to the formation of a phthalamic acid intermediate and, upon complete hydrolysis, phthalic acid and the corresponding primary amine. While this reaction is intentionally employed for deprotection (e.g., in the Gabriel synthesis), unintentional hydrolysis during a reaction workup can lead to the loss of your desired product, the formation of impurities, and complications in purification. Phthalimides are generally robust, but they are susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[1]
Q2: Under what workup conditions are phthalimide derivatives generally stable?
Phthalimide derivatives are stable under a range of mild workup conditions. They can typically tolerate:
-
Aqueous washes with neutral pH: Washing with deionized water or brine (saturated NaCl solution) is generally safe for removing water-soluble impurities.[2][3]
-
Mildly basic aqueous washes: Saturated sodium bicarbonate (NaHCO₃) solution is commonly used to neutralize and remove acidic impurities without causing significant hydrolysis of the phthalimide group.[2][3][4]
-
Mildly acidic aqueous washes: While strong acids should be avoided, some phthalimide derivatives can tolerate washes with dilute, weak acids. However, careful consideration of the specific derivative's stability is crucial.
-
Anhydrous conditions: Handling and storing phthalimide derivatives in anhydrous solvents and under a dry atmosphere will prevent hydrolysis.
Q3: What are the main factors that promote unintentional hydrolysis of phthalimides during workup?
The primary factors that can lead to the unwanted cleavage of the phthalimide group during workup are:
-
Strong Acids: Concentrated mineral acids (e.g., HCl, H₂SO₄) can catalyze the hydrolysis of the imide bonds, especially with heating.[1]
-
Strong Bases: Concentrated solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily hydrolyze phthalimides, particularly at elevated temperatures.[5]
-
Elevated Temperatures: High temperatures accelerate the rate of both acid- and base-catalyzed hydrolysis.
-
Prolonged Exposure to Aqueous Acidic or Basic Conditions: Even milder acidic or basic conditions can cause hydrolysis if the exposure time is extended.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide will help you diagnose and solve issues related to the unintentional hydrolysis of your phthalimide-containing compound during the workup procedure.
Problem: I am observing the formation of byproducts consistent with phthalimide hydrolysis (e.g., phthalamic acid or the deprotected amine) in my crude product.
Below is a troubleshooting workflow to help you identify the cause and find a solution.
Caption: Troubleshooting workflow for preventing phthalimide hydrolysis.
Data Presentation
The stability of the phthalimide group is highly dependent on the pH and temperature of the aqueous environment. The following table summarizes the general stability of phthalimides under various conditions.
| pH Range | Temperature | Stability | Reference |
| < 1 | 100°C | Unstable (hydrolysis occurs) | [1] |
| 1 | Room Temperature | Generally Stable (slow hydrolysis possible) | [1] |
| 4 | Room Temperature | Stable | [1] |
| 9 | Room Temperature | Stable | [1] |
| 12 | Room Temperature | Generally Stable (slow hydrolysis possible) | [1] |
| > 12 | 100°C | Unstable (hydrolysis occurs) | [1] |
Experimental Protocols
Here are detailed methodologies for common workup procedures that are designed to preserve the phthalimide group.
Protocol 1: General Aqueous Workup for a Reaction Mixture Containing a Phthalimide Derivative
This protocol is suitable for reactions where acidic or basic byproducts need to be removed.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.
-
To neutralize any residual acid, add an equal volume of saturated aqueous NaHCO₃ solution. Caution: If significant amounts of acid are present, add the NaHCO₃ solution slowly and vent the separatory funnel frequently to release any CO₂ gas that evolves.[3][6]
-
Gently shake the separatory funnel and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer.[3][6]
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 10-15 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product with the phthalimide group intact.
Protocol 2: Workup for a Mitsunobu Reaction to Synthesize an N-Alkylphthalimide
The Mitsunobu reaction is a common method for forming N-alkylphthalimides. The workup is designed to remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts.[2]
Materials:
-
Reaction mixture from the Mitsunobu reaction (typically in THF or another suitable solvent)
-
Ethyl acetate or dichloromethane
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.[2]
-
If a significant amount of triphenylphosphine oxide has precipitated, filter the mixture and wash the solid with a small amount of the organic solvent.[2]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with deionized water (2 x volume of the organic layer), saturated aqueous NaHCO₃ solution (to remove any unreacted phthalimide, which is acidic), and finally with brine.[2]
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the chemical pathways leading to either the preservation of the phthalimide group or its hydrolysis during a typical aqueous workup.
Caption: Chemical pathways of phthalimide during workup.
References
Technical Support Center: Recrystallization of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the surrounding solution (mother liquor).[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures. Additionally, the solvent should be chemically inert towards the compound, have a boiling point lower than the melting point of the compound to prevent "oiling out," and be volatile enough for easy removal from the purified crystals.[2][3] Given the structure of this compound, which contains both polar (carboxylic acid) and non-polar (phenyl rings) functionalities, a moderately polar solvent or a mixed solvent system is often a good starting point.
Q3: What are common solvent systems used for the recrystallization of carboxylic acids?
Commonly used solvent pairs for the recrystallization of carboxylic acids include acetic acid/water and alcohol/water mixtures.[4] For complex molecules, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be effective, although their high boiling points can make them difficult to remove.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, resulting in an unsaturated solution.[2] - The cooling process is too rapid. | - Reduce the solvent volume by gentle heating or using a rotary evaporator, then allow the solution to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. - Allow for a longer cooling period, potentially in a refrigerator or freezer.[4] |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.[2] - The compound is significantly impure.[2] - The solution is cooling too quickly. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][4] Placing the flask in a beaker of warm water and allowing both to cool to room temperature can achieve slow cooling.[4] - Consider using a different solvent or a mixed solvent system. |
| The yield of recrystallized product is low. | - Too much solvent was added initially.[1] - The solution was not cooled to a sufficiently low temperature. - The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[1] - Premature crystallization occurred during hot filtration. | - Use the minimum amount of near-boiling solvent for dissolution.[1] - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4] - Always wash the filtered crystals with a minimal amount of ice-cold solvent.[1] - Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| Colored impurities remain in the crystals. | - The impurities are not effectively removed by a single recrystallization. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different potential solvent to each tube at room temperature to test for solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed low solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of a good crop of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.[1]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[4]
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Column Chromatography Purification of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for the purification of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid derivatives using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound and its derivatives.
Q1: My compound is showing significant tailing or streaking on the silica gel column. What are the possible causes and solutions?
A1: Peak tailing is a common issue when purifying acidic compounds on standard silica gel.
-
Cause 1: Strong Interaction with Silica: The carboxylic acid group can strongly and sometimes irreversibly bind to the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, leading to slow and uneven elution.
-
Solution 1: Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.
-
Cause 2: Compound Overload: Loading too much sample onto the column can exceed its capacity, causing band broadening and tailing.
-
Solution 2: Reduce Sample Load: Use an appropriate amount of crude product for the column size. A general rule of thumb is a crude sample to silica gel ratio of 1:30 to 1:100 by weight.
-
Cause 3: Improper Solvent System: The polarity of the eluent may not be optimal, causing the compound to move too slowly and spread out.
-
Solution 3: Optimize the Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4.[1] This generally provides the best separation on a column.
Q2: I am getting a low yield of my purified product. Where could my compound be lost?
A2: Low recovery can be frustrating. Here are several potential reasons:
-
Cause 1: Irreversible Adsorption: As mentioned above, your acidic compound might be permanently sticking to the silica gel.
-
Solution 1: Acidify the Mobile Phase: Adding an acid to the eluent can help to recover more of your compound.
-
Cause 2: Compound Decomposition: The acidic nature of silica gel can sometimes cause degradation of sensitive molecules.
-
Solution 2: Assess Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading on silica. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.
-
Cause 3: Co-elution with Impurities: Your target compound may be eluting with impurities, leading to the discarding of mixed fractions and thus a lower yield of pure product.
-
Solution 3: Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation between your product and closely eluting impurities.
-
Cause 4: Premature Elution: The compound may have eluted very quickly (high Rf) and was missed in the initial fractions.
-
Solution 4: Check All Fractions: Always check all collected fractions by TLC before combining and discarding them.
Q3: I can't achieve good separation between my desired product and an impurity, even though they have different Rf values on TLC.
A3: This can happen for a few reasons:
-
Cause 1: Poor Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase, causing poor separation.
-
Solution 1: Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
-
Cause 2: Overloading the Column: Too much sample can lead to broad bands that overlap, even if the compounds have different affinities for the stationary phase.
-
Solution 2: Reduce the Amount of Sample: As a general guideline, the amount of crude material should be 1-3% of the mass of the silica gel.
-
Cause 3: Inappropriate Sample Loading: If the sample is not dissolved in a minimal amount of solvent or is loaded in a solvent that is too polar, it can spread down the column before the separation begins.
-
Solution 3: Proper Sample Loading: Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble (ideally the eluent or a slightly more polar solvent). Alternatively, use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?
A4: For very polar compounds, standard normal-phase chromatography can be challenging.
-
Solution 1: Use a More Polar Mobile Phase: You can try adding methanol to your eluent. A common solvent system for polar compounds is a gradient of methanol in dichloromethane (DCM).
-
Solution 2: Add Modifiers: For very polar acidic compounds, a mobile phase containing a small percentage of acetic or formic acid in a mixture like DCM/methanol can be effective.
-
Solution 3: Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often a better choice for purifying highly polar molecules.
Data Presentation
The following table summarizes the purification outcomes for a series of synthesized 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, which were purified by a combination of column chromatography and recrystallization.[2]
| Compound Number | R-Group on Phenyl Ring | Purification Method | Yield (%) |
| 1 | H | Column Chromatography & Recrystallization | 29.3 |
| 9 | 3-Br | Column Chromatography & Recrystallization | 24.7 |
| 14 | 3,4-diCl | Column Chromatography & Recrystallization | 19.9 |
| 15 | 3-Br, 4-Cl | Column Chromatography & Recrystallization | 8.6 |
| 16 | 3-Br, 4-F | Column Chromatography & Recrystallization | 17.1 |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline for the purification of this compound derivatives on a silica gel column.
1. Preparation of the Mobile Phase (Eluent):
-
Based on TLC analysis, prepare a suitable solvent system. A good starting point for these derivatives is a mixture of hexane and ethyl acetate. For more polar derivatives, dichloromethane and methanol may be necessary.
-
To mitigate peak tailing due to the carboxylic acid moiety, add 0.5-1% acetic acid to the eluent mixture.
-
Prepare a sufficient volume of the starting eluent (least polar) and any more polar eluents for gradient elution.
2. Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general ratio is 1:30 to 1:100 crude material to silica gel by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully add the sample solution to the top of the silica bed.
-
Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during eluent addition.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using isocratic elution, continue with the same solvent mixture.
-
For gradient elution, start with the least polar solvent system and gradually increase the polarity by adding a more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
5. Fraction Analysis:
-
Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.
-
Spot the collected fractions on a TLC plate alongside a spot of your crude starting material.
-
Visualize the spots under UV light or by using an appropriate stain.
-
Combine the fractions that contain the pure desired product.
6. Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography issues.
General Workflow for Purification
Caption: A step-by-step workflow for purification by column chromatography.
References
Technical Support Center: Managing the Low Reactivity of the Carboxylic Acid Group
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent low reactivity of the carboxylic acid group in chemical synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
1. My amide coupling reaction is failing or giving low yields. What are the common culprits?
Low yields in amide coupling reactions are a frequent issue. The primary reasons often relate to inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or degraded coupling reagent is a common cause of failure.[1]
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (often a slight excess). Consider switching to a more potent coupling reagent if steric hindrance is a factor.
-
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1][2]
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize any acid and free up the amine.
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction.[1][3]
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, reverting it to the starting material.[1]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
2. I am struggling to esterify a sterically hindered carboxylic acid. What methods can I try?
Esterification of sterically hindered acids is challenging due to the difficulty of the alcohol nucleophile approaching the carboxylic acid.
-
Steglich Esterification: This method utilizes a carbodiimide, such as DCC or EDC, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate.[6]
-
Protocol: See the detailed experimental protocol for Steglich Esterification below.
-
-
Use of More Reactive Electrophiles: Convert the carboxylic acid to a more reactive species first.
-
Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the highly reactive acyl chloride, which can then react with the alcohol.[7][8][9]
-
Yamaguchi Esterification: This protocol is suitable for the synthesis of highly substituted esters. It involves the formation of a mixed anhydride.
-
-
Specialized Catalysts: Certain catalysts are designed to facilitate esterification under milder conditions.
-
Diphenylammonium triflate (DPAT): This mild catalyst has been shown to be effective for esterification reactions, even with some sterically hindered substrates, particularly in fluorous media.[10]
-
3. My reaction is producing significant side products. How can I minimize them?
Side reactions can significantly lower the yield and complicate purification.
-
Racemization in Peptide Coupling: When coupling chiral amino acids, racemization can be a major issue.
-
Solution: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming an active ester intermediate that is less prone to epimerization.[1][4] Running the reaction at lower temperatures can also be beneficial.[1]
-
-
N-acylurea Formation: In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[11][12]
Frequently Asked Questions (FAQs)
What are the most common ways to activate a carboxylic acid?
The most common strategy is to convert the hydroxyl group of the carboxylic acid into a better leaving group. This can be achieved in several ways:
-
Formation of Acyl Halides: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride convert carboxylic acids into highly reactive acyl chlorides.[7][8][9][14][15]
-
Use of Coupling Reagents: These reagents react with the carboxylic acid in situ to form a highly reactive intermediate. Common classes include:
-
Formation of Mixed Anhydrides: Reagents like isobutyl chloroformate can be used to form a mixed anhydride, which is more reactive than the parent carboxylic acid.[20][21][22]
How do I choose the right coupling reagent?
The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.
dot
Caption: Decision workflow for selecting a suitable coupling reagent.
What is the mechanism of carbodiimide coupling?
Carbodiimides, such as DCC or EDC, activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile (like an amine) to form the desired product and a urea byproduct.[11][12][23]
dot
Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Cost | Key Advantages | Common Drawbacks |
| Carbodiimides | DCC, EDC, DIC | Moderate | Low | Cost-effective, readily available. | Formation of urea byproducts, potential for N-acylurea side reaction, moderate reactivity. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | High | High reactivity, good for sterically hindered substrates, less prone to guanidinylation side reactions. | Higher cost, BOP is a suspected carcinogen. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very High | High | Very high reactivity, fast reaction times.[4] | Can cause guanidinylation of the amine, higher cost. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC and HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and the amine (1.1 equivalents) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Steglich Esterification of a Sterically Hindered Acid
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Activation: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Khan Academy [khanacademy.org]
- 16. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 17. file.globalso.com [file.globalso.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Purity Assessment of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid: A Comparative Guide to UPLC and Alternative Analytical Methods
For researchers, scientists, and professionals in drug development, the stringent purity assessment of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) for the purity determination of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid against traditional High-Performance Liquid Chromatography (HPLC) and other analytical techniques. Supporting experimental protocols and performance data are presented to facilitate informed method selection for quality control and research purposes.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for purity assessment is dictated by the specific requirements of the analysis, including the desired sensitivity, resolution, and sample throughput. While HPLC has historically been the standard for chromatographic analysis, UPLC technology offers significant advancements.[1][2]
UPLC vs. HPLC: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than traditional HPLC systems.[1] This fundamental difference leads to several key advantages for UPLC, including significantly faster analysis times, superior resolution for complex samples, and enhanced sensitivity for detecting trace impurities.[2][3] For the purity profiling of pharmaceutical compounds, these advantages translate to higher throughput and more accurate quantification of potential contaminants.[4] However, HPLC remains a robust and cost-effective option for many applications.[2]
Alternative Methods: Beyond chromatography, other techniques can be employed for purity assessment. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers the advantage of determining purity without the need for a specific reference standard for each impurity. Differential Scanning Calorimetry (DSC) can also be used to assess purity by analyzing the melting point depression caused by impurities.[5]
The following table summarizes the key performance characteristics of UPLC compared to HPLC and other relevant techniques for the purity assessment of a small molecule like this compound.
| Parameter | UPLC | HPLC | qNMR | DSC |
| Principle | Liquid Chromatography | Liquid Chromatography | Nuclear Magnetic Resonance | Thermal Analysis |
| Typical Analysis Time | 2-5 minutes[1] | 20-45 minutes[1] | < 30 minutes per sample[5] | 30-60 minutes per sample |
| Resolution | Very High | High | Not applicable | Not applicable |
| Sensitivity (LOD) | Very High (ng/mL) | High (µg/mL) | Moderate | Low |
| Solvent Consumption | Low[2] | High | Moderate | None |
| Primary Use | Impurity profiling, quantification, high-throughput screening | Routine QC, quantification | Absolute purity determination | High-purity solids assessment |
Experimental Protocols
A detailed methodology for the purity assessment of this compound by UPLC is provided below. This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
UPLC Method for Purity Assessment
Objective: To determine the purity of this compound and quantify any related impurities using a stability-indicating UPLC method.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm), or equivalent.
Reagents and Materials:
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 95% A; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5.0 min: 95% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 5 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Performance Comparison and Data Presentation
The following table presents a hypothetical but realistic comparison of the expected performance data between a UPLC and a standard HPLC method for the purity analysis of this compound.
| Performance Parameter | UPLC Method | HPLC Method |
| Run Time | ~5 minutes | ~30 minutes |
| Resolution (Main Peak vs. Closest Impurity) | > 3.0 | 1.8 - 2.5 |
| Theoretical Plates | > 15,000 | ~5,000 |
| Limit of Detection (LOD) | ~0.005% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.015% | ~0.05% |
| Relative Solvent Consumption | 1x | ~6-8x |
This data illustrates the significant advantages of UPLC in terms of speed, separation efficiency, and sensitivity, which are critical for high-throughput environments and for the detection of trace-level impurities.
Conclusion
For the purity assessment of this compound, UPLC offers a superior analytical solution compared to traditional HPLC, providing faster analysis times, improved resolution, and enhanced sensitivity.[3] While HPLC remains a viable and cost-effective option for routine quality control, UPLC is the preferred method for high-throughput screening, in-depth impurity profiling, and when the detection of trace-level contaminants is critical.[4] The choice of method should be based on a careful consideration of the specific analytical needs, available resources, and the desired level of performance.
References
A Comparative Guide to the X-ray Crystallography of Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs such as thalidomide, lenalidomide, and pomalidomide. Understanding the three-dimensional structure of these molecules and their derivatives is paramount for rational drug design, elucidating structure-activity relationships (SAR), and optimizing pharmacokinetic and pharmacodynamic properties. X-ray crystallography provides the definitive method for determining the solid-state atomic arrangement of these compounds, offering invaluable insights into their intermolecular interactions and crystalline packing.
This guide provides a comparative overview of the crystallographic data for a selection of isoindoline-1,3-dione derivatives, details the experimental protocols for their structural determination, and illustrates the general workflow of the crystallographic process.
Data Presentation: A Comparative Crystallographic Analysis
The following table summarizes key crystallographic parameters for several isoindoline-1,3-dione derivatives, allowing for a direct comparison of their solid-state structures. These parameters are crucial for understanding the crystal packing and potential polymorphic forms of these compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| 2-(Hydroxymethyl)isoindoline-1,3-dione | C₉H₇NO₃ | Monoclinic | P2₁/c | 11.324(2) | 6.6040(14) | 11.862(2) | 117.066(3) | 789.9(3) | 4 | 0.034 | |
| (3aR,7aS)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione | C₁₃H₁₆N₂O₄ | Monoclinic | P2₁/c | - | - | - | - | - | 4 | - | |
| Pomalidomide Form I | C₁₃H₁₁N₃O₄ | Triclinic | P-1 | 7.04742(9) | 7.89103(27) | 11.3106(6) | 80.9198(9) | 594.618(8) | 2 | - | |
| 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione (4a) | - | Monoclinic | P2₁/n | - | - | - | - | - | - | - | |
| 2-(4-(4-Methoxyphenyl)thiazol-2-yl)isoindoline-1,3-dione (4b) | - | Monoclinic | P2₁/n | - | - | - | - | - | - | - | |
| 2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)isoindoline-1,3-dione (4c) | - | Monoclinic | P2₁/n | - | - | - | - | - | - | - |
Note: '-' indicates data not provided in the cited source.
Experimental Protocols
The determination of the crystal structure of isoindoline-1,3-dione derivatives involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic data. Below are detailed methodologies for the key experiments.
I. Synthesis of Isoindoline-1,3-dione Derivatives
A common and versatile method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation reaction between phthalic anhydride and a primary amine.
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., amino acid, heterocyclic amine)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve equimolar amounts of phthalic anhydride and the desired primary amine in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final N-substituted isoindoline-1,3-dione derivative.
-
Dry the purified crystals in a vacuum oven. The purity and identity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Single Crystal Growth
Growing high-quality single crystals is a critical step for successful X-ray diffraction analysis. The slow evaporation method is a widely used technique for organic compounds.
Materials:
-
Purified isoindoline-1,3-dione derivative
-
A suitable solvent or solvent mixture in which the compound has moderate solubility (e.g., ethanol, methanol, ethyl acetate, dichloromethane/hexane)
-
Small, clean glass vial or test tube
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any dust or particulate matter that could act as nucleation sites.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by adjusting the number and size of the perforations in the cover.
III. X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and the crystal lattice symmetry.
-
Collect a complete dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain the intensities of the individual reflections.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters of the model against the experimental diffraction data using least-squares methods. The quality of the final refined structure is assessed by the R-factor (agreement factor).
-
Visualizing the Workflow
The following diagram illustrates the logical workflow from the initial synthesis of an isoindoline-1,3-dione derivative to the final analysis of its crystal structure.
Caption: Workflow for X-ray Crystallography of Isoindoline-1,3-dione Derivatives.
Spectroscopic comparison of different phthalimide derivatives
A Comparative Spectroscopic Guide to Phthalimide Derivatives
Phthalimide and its derivatives represent a versatile class of compounds widely utilized in medicinal chemistry, materials science, and as fluorescent probes. Their spectroscopic properties, particularly their absorption and fluorescence characteristics, are highly sensitive to their structural modifications and surrounding environment. This guide provides a comparative overview of the key spectroscopic parameters of various phthalimide derivatives, supported by experimental data and detailed protocols for their characterization.
Comparative Spectroscopic Data of Phthalimide Derivatives
The photophysical properties of phthalimide derivatives can be finely tuned by introducing different substituents, leading to a wide range of absorption and emission profiles. The following table summarizes key spectroscopic data for several representative derivatives in various solvents.
| Derivative/Class | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |
| N-n-Butyl-4-(piperidin-1-yl)-1,8-naphthalimide | Dioxane | 402 | 495.5 | - | 0.90 | 4896 | [1] |
| N-n-Butyl-4-(piperidin-1-yl)-1,8-naphthalimide | DMSO | 417 | 536 | - | 0.05 | 5576 | [1] |
| 4-Amino-N-phenylphthalimide | Dioxane | 370 | 490 | - | 0.70 | 7300 | |
| 4-Amino-N-phenylphthalimide | Acetonitrile | 365 | 520 | - | 0.40 | 9100 | |
| 4-Amino-1,8-naphthalimide Derivatives | Various | - | - | - | 0.45 - 0.65 | 5824 - 8558 | [2] |
| Sulfonamide-Naphthalimide (SN-2NI) | - | ~425 | 525 | - | - | - | [3] |
| Naphthalimide-Benzotriazole Hybrid (Compound 4) | CH₃OH | 368 | 465 | 15,000 | 0.83 | 5670 | [4] |
| Naphthalimide (NI) | Dichloromethane | 350 | 400 | - | - | - | [5] |
| 4-(N,N-dimethylamino)naphthalimide (Me₂N-NI) | Dichloromethane | - | - | - | - | - | [5] |
| Phthalimide Derivative A | Phosphate Buffer | 237 | 351 | - | - | - | [6] |
| Phthalimide Derivative B | Phosphate Buffer | 232 | 367 | - | - | - | [6] |
| Phthalimide Derivative C | Phosphate Buffer | 243 | 370 | - | - | - | [6] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Accurate characterization of spectroscopic properties is crucial for comparing different fluorophores. The following are standard protocols for key measurements.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient (ε).
-
Principle: Measures the attenuation of a beam of light as it passes through a sample.[7] The absorbance (A) is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
-
Instrumentation: A UV-Vis spectrophotometer is used, typically equipped with a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region.[7][8]
-
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to stabilize for at least 20 minutes.[7]
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent that will be used to dissolve the sample. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.[7]
-
Sample Measurement: Prepare a dilute solution of the phthalimide derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition: Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).[7] The wavelength of maximum absorbance is denoted as λ_abs or λ_max.
-
Calculating ε: If the exact concentration (c, in mol/L) and path length (l, in cm) are known, the molar extinction coefficient can be calculated using the formula: ε = A / (c * l).
-
Steady-State Fluorescence Spectroscopy
This method is used to measure the fluorescence emission and excitation spectra of a compound.
-
Principle: A molecule is excited by absorbing a photon, promoting it to an excited electronic state. It then relaxes back to the ground state by emitting a photon of lower energy (longer wavelength).[8] Fluorescence is typically observed at a 90° angle to the excitation source to minimize detection of scattered excitation light.
-
Instrumentation: A spectrofluorometer, which includes a high-intensity excitation source (e.g., a Xenon arc lamp), two separate monochromators (one to select the excitation wavelength and one to analyze the emission), and a sensitive detector like a photomultiplier tube (PMT).[8]
-
Procedure:
-
Emission Spectrum:
-
Prepare a very dilute solution of the sample (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).[9]
-
Set the excitation monochromator to the sample's λ_abs.
-
Scan the emission monochromator across a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the sample's λ_em.
-
Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum of the fluorophore.
-
-
Fluorescence Quantum Yield (Φ_F) Determination
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10]
-
Principle: The most common and reliable method is the comparative technique, which measures the fluorescence intensity of an unknown sample relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine B).[9][11]
-
Procedure:
-
Select a Standard: Choose a reference standard that absorbs and emits in a similar spectral region to the test compound.[9]
-
Prepare Solutions: Prepare a series of solutions of varying, low concentrations for both the test compound and the reference standard in the same solvent (or solvents with a known refractive index). The absorbance of all solutions at the excitation wavelength must be kept below 0.1.[9]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Under identical instrument settings (e.g., excitation wavelength, slit widths), record the fluorescence emission spectrum for each solution.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, create a plot of integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[9] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients (slopes) of the plots for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
-
Visualized Workflow: Quantum Yield Determination
The following diagram illustrates the logical steps involved in the comparative method for determining the fluorescence quantum yield.
Caption: Workflow for comparative fluorescence quantum yield measurement.
References
- 1. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 2. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 8. hinotek.com [hinotek.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
A Comparative Guide to the Solubility of Polyamides from Different Diacid Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solubility of polyamides synthesized from various diacid monomers. The solubility of a polyamide is a critical factor influencing its processability and applications, ranging from high-performance fibers to advanced drug delivery systems. The structure of the diacid monomer—specifically its aliphatic or aromatic nature and the geometry of its backbone—profoundly impacts the polymer chain's ability to pack, form intermolecular hydrogen bonds, and ultimately, dissolve in various solvents. This document offers a summary of solubility characteristics, standardized experimental protocols, and a visual representation of the structure-solubility relationship to assist researchers in selecting appropriate monomers for synthesizing polyamides with desired properties.
Influence of Diacid Monomer Structure on Polyamide Solubility
The molecular architecture of the diacid monomer is a primary determinant of the final polymer's properties. Polyamides derived from aliphatic diacids, such as adipic acid and sebacic acid, generally exhibit greater flexibility in their polymer chains. This flexibility disrupts chain packing and reduces the density of hydrogen bonds, typically leading to better solubility in a wider range of solvents compared to their aromatic counterparts.
Aromatic diacid monomers, like terephthalic acid and isophthalic acid, produce more rigid polymer backbones. This rigidity, especially in the case of the linear para-substituted terephthalic acid, promotes strong intermolecular hydrogen bonding and efficient chain packing, resulting in high thermal stability but limited solubility in common organic solvents.[1] Polyamides from meta-substituted aromatic diacids, such as isophthalic acid, have a kinked backbone that hinders this ordered packing, which can lead to improved solubility compared to their para-substituted isomers.
Comparative Solubility of Polyamides
The solubility of polyamides is highly dependent on the specific combination of diacid and diamine monomers, as well as the chosen solvent. The following table provides a qualitative comparison of the solubility of polyamides synthesized from a common diamine, hexamethylenediamine, with different diacid monomers in several common solvents. The solubility is categorized as Highly Soluble (HS), Soluble (S), Partially Soluble (PS), or Insoluble (I).
| Polyamide | Diacid Monomer | Diacid Structure | NMP | DMAc | m-Cresol | Formic Acid |
| Polyamide 6,6 | Adipic Acid | Aliphatic | S | S | S | HS |
| Polyamide 6,10 | Sebacic Acid | Aliphatic | S | S | S | HS |
| Poly(hexamethylene isophthalamide) | Isophthalic Acid | Aromatic (meta) | S | S | S | HS |
| Poly(hexamethylene terephthalamide) | Terephthalic Acid | Aromatic (para) | I | I | PS | S |
Note: The solubilities are based on general observations from scientific literature. Actual solubility can vary with polymer molecular weight, temperature, and specific solvent purity.
Experimental Protocol for Determining Polyamide Solubility
The following is a generalized protocol for determining the solubility of a polyamide.
1. Materials and Equipment:
-
Polyamide sample
-
Selected solvents (e.g., NMP, DMAc, m-cresol, formic acid)
-
Analytical balance
-
Vials or test tubes with closures
-
Magnetic stirrer and stir bars or a vortex mixer
-
Water bath or heating block for temperature control (optional)
-
Optical microscope
2. Procedure:
-
Sample Preparation: Ensure the polyamide sample is dry and in a form that allows for good solvent interaction (e.g., powder, thin film).
-
Solvent Addition: Weigh a specific amount of the polyamide (e.g., 10 mg) into a vial. Add a measured volume of the solvent (e.g., 1 mL) to achieve a desired concentration (e.g., 1% w/v).
-
Dissolution:
-
Seal the vial to prevent solvent evaporation.
-
Stir the mixture vigorously at room temperature using a magnetic stirrer or vortex mixer.
-
Observe the mixture for signs of dissolution, such as the disappearance of solid particles and the formation of a clear, homogeneous solution.
-
If the polymer does not dissolve at room temperature, the vial can be gently heated in a water bath. Note the temperature at which dissolution occurs.
-
-
Observation and Classification:
-
Highly Soluble (HS): The polymer dissolves completely at room temperature to form a clear solution.
-
Soluble (S): The polymer dissolves completely with gentle heating to form a clear solution.
-
Partially Soluble (PS): The polymer swells or only a portion of it dissolves, resulting in a swollen gel or a cloudy suspension.
-
Insoluble (I): The polymer shows no visible signs of dissolution, even with heating.
-
-
Microscopic Examination (Optional): A drop of the solution can be examined under an optical microscope to confirm the absence of undissolved particles.
Structure-Solubility Relationship
The following diagram illustrates the general relationship between the diacid monomer structure and the resulting polyamide's solubility.
Caption: Influence of Diacid Monomer Structure on Polyamide Solubility.
References
A Comparative Guide to Monomers in High-Performance Polymer Synthesis: 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid vs. Trimellitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance polymers, particularly poly(amide-imide)s (PAIs), relies on the careful selection of monomers to achieve desired thermal, mechanical, and solubility characteristics. Two key precursors in this field are 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid and its parent compound, trimellitic anhydride. This guide provides an objective comparison of their performance in polymer synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Monomer Overview and Synthetic Relationship
Trimellitic anhydride is a versatile and widely used trifunctional aromatic anhydride.[1] Its chemical structure, featuring both a carboxylic acid group and an anhydride group, makes it a fundamental building block for various polymers, including polyesters and poly(amide-imide)s.[2][3][4] One of the primary routes to synthesizing PAIs involves the conversion of trimellitic anhydride into a diacid monomer containing a preformed imide ring.[5][6]
This compound is a prime example of such a diacid monomer derived from trimellitic anhydride. The phenyl group attached to the imide nitrogen enhances the solubility and processability of the resulting polymers. The synthesis of this monomer involves the reaction of trimellitic anhydride with an aromatic amine, in this case, aniline, followed by imidization. This pre-formed imide ring in the monomer is a key feature that influences the polymerization process and the final properties of the PAI.
Caption: Synthetic relationship between trimellitic anhydride and this compound.
Polymer Synthesis Routes
The synthesis of poly(amide-imide)s from these two monomers follows distinct pathways, which can impact the final polymer structure and properties.
-
From this compound (The Diacid Route): This approach involves the direct polycondensation of the pre-formed imide-containing diacid monomer with various aromatic diamines.[7] This method offers good control over the polymer backbone structure as the imide linkage is already present in the monomer. The Yamazaki-Higashi phosphorylation method or the use of triphenyl phosphite are common activating agents for this direct polycondensation.[6][8]
-
From Trimellitic Anhydride (The Anhydride Route): A common method for synthesizing PAIs from trimellitic anhydride is through its acid chloride derivative, 4-chloroformylphthalic anhydride (trimellitoyl chloride).[9][10] This highly reactive monomer undergoes polycondensation with aromatic diamines. This route involves the simultaneous formation of both amide and imide linkages, which can sometimes lead to less regular polymer structures compared to the diacid route.[9]
Caption: Polymer synthesis pathways for poly(amide-imide)s.
Performance Comparison: Polymer Properties
The choice of monomer significantly influences the properties of the resulting poly(amide-imide)s. While direct comparative studies under identical conditions are limited, the following table summarizes typical properties based on available literature. Polymers derived from diacid monomers like this compound often exhibit improved solubility due to the introduction of bulky pendant groups (the phenyl group) and the regular polymer chain structure.[5]
| Property | Polymers from this compound | Polymers from Trimellitic Anhydride (via acid chloride) |
| Synthesis Route | Direct polycondensation of a diimide-diacid with a diamine. | Polycondensation of trimellitoyl chloride with a diamine. |
| Polymer Structure | More regular, with pre-formed imide rings. | Can have less regular structure due to simultaneous amide and imide formation.[9] |
| Solubility | Generally good solubility in aprotic polar solvents (e.g., NMP, DMAc, DMF).[6] | Solubility can be more limited, though processable from solution.[9] |
| Thermal Stability | High thermal stability, with 10% weight loss temperatures often exceeding 500°C.[6] | Excellent thermal stability, a hallmark of PAIs.[9] |
| Glass Transition Temp. (Tg) | Typically in the range of 250-320°C.[6] | Generally high, often in the range of 260-360°C.[9] |
| Mechanical Properties | Can form strong, tough, and flexible films.[6] | Known for high strength and stiffness.[9] |
Experimental Protocols
Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of the diacid monomer from trimellitic anhydride and aniline.
Materials:
-
Trimellitic anhydride
-
Aniline
-
Dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve trimellitic anhydride (1 equivalent) and aniline (1 equivalent) in DMF.
-
Stir the mixture at room temperature for 4 hours to form the amic acid intermediate.
-
To the solution, add acetic anhydride (2 equivalents) and pyridine (1 equivalent) as dehydrating agents.
-
Heat the reaction mixture to 120°C and maintain for 4 hours to effect imidization.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water and then with methanol.
-
Dry the product in a vacuum oven at 80°C.
Synthesis of Poly(amide-imide) from this compound
This protocol outlines a direct polycondensation reaction using triphenyl phosphite.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (CaCl2)
-
Triphenyl phosphite (TPP)
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), the aromatic diamine (1 equivalent), and CaCl2 in a mixture of NMP and pyridine.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add triphenyl phosphite (2 equivalents) dropwise to the cooled solution.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain for 3-4 hours.
-
Pour the resulting viscous polymer solution into methanol to precipitate the poly(amide-imide).
-
Collect the fibrous polymer by filtration, wash with methanol, and dry under vacuum at 100°C.
Caption: General experimental workflow for monomer and polymer synthesis.
Conclusion
Both this compound and trimellitic anhydride are valuable monomers for the synthesis of high-performance poly(amide-imide)s. The choice between them depends on the desired final properties and the preferred synthetic route.
-
Trimellitic anhydride offers a more direct and cost-effective route to PAIs, particularly for large-scale industrial production.[11] However, controlling the polymer structure can be more challenging.
-
This compound , as a pre-formed diimide-diacid, allows for a more controlled polymerization, leading to polymers with a regular structure and often enhanced solubility. This makes it an excellent choice for applications where solution processability and specific polymer architectures are critical.
Researchers should consider the trade-offs between synthetic complexity, cost, and the desired polymer properties when selecting the appropriate monomer for their specific research and development needs.
References
- 1. Trimellitic anhydride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. genoaint.com [genoaint.com]
- 4. Trimellitic Anhydride: Uses, Supply & Sourcing Guide [wigmoretrading.com]
- 5. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ineosopen.org [ineosopen.org]
- 10. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Thermal analysis of polyamides derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
A Comparative Guide to the Thermal Analysis of Polyamides Derived from 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid and Structurally Related Aromatic Polyamides
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of demanding applications in the aerospace, electronics, and automotive industries. The incorporation of bulky pendant groups into the polymer backbone is a common strategy to enhance solubility and processability without significantly compromising their desirable thermal characteristics. This guide provides a comparative thermal analysis of polyamides derived from this compound, with a focus on structurally similar polyamides containing phthalimide and other bulky side groups. Due to the limited availability of data on the specific polyamide of interest, this guide utilizes data from analogous structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Thermal Properties
The thermal stability of polyamides is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing insights into its decomposition behavior. Key parameters from TGA include the onset of decomposition, the temperature at 5% and 10% weight loss (Td5% and Td10%), and the char yield at high temperatures. DSC is used to determine the glass transition temperature (Tg), which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
The following table summarizes the thermal properties of two novel polyamides containing a phthalimide pendant group, Polyurazolterephtaloyl (PUT) and Polyurazolsebacoyl (PUS), and compares them with other aromatic polyamides featuring bulky side groups.
| Polymer Designation | Pendant Group | Tg (°C) | Td at 10% Weight Loss (°C) | Reference |
| PUT | Phthalimide | 144 | 251 | [1] |
| PUS | Phthalimide | 183 | 275 | [1] |
| BTDA-based Polyimide | Quinolyloxymethyl carbonyl | 130 | 364 | [2] |
| BPADA-based Polyimide | Quinolyloxymethyl carbonyl | 156 | 388 | [2] |
| Polyamide with Triaryl Imidazole | Triaryl Imidazole | 137 | 350 | [3] |
Experimental Protocols
The following tables outline the generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on common practices for polyamide analysis.[2][4][5][6][7]
Table 2: Experimental Protocol for Thermogravimetric Analysis (TGA)
| Parameter | Description |
| Instrument | Mettler-Toledo TGA, PerkinElmer Pyris, or similar |
| Sample Size | 5-10 mg |
| Crucible | Alumina or Platinum |
| Heating Rate | 10 °C/min or 20 °C/min |
| Temperature Range | 25 °C to 800 °C |
| Atmosphere | Nitrogen (inert) |
| Flow Rate | 60 mL/min |
| Analysis | Determination of onset of decomposition, Td at 5% and 10% weight loss, and char yield. |
Table 3: Experimental Protocol for Differential Scanning Calorimetry (DSC)
| Parameter | Description |
| Instrument | NETZSCH DSC 204, Mettler Toledo 822e, or similar |
| Sample Size | 5-10 mg |
| Crucible | Aluminum pans |
| Heating Rate | 10 °C/min |
| Temperature Range | 40 °C to 400 °C |
| Atmosphere | Nitrogen |
| Flow Rate | 60 mL/min |
| Analysis | Determination of the glass transition temperature (Tg) from the second heating scan. |
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for conducting thermal analysis of polyamides using TGA and DSC.
Caption: Experimental workflow for polyamide thermal analysis.
Comparison of Thermal Properties
The diagram below provides a visual comparison of the glass transition temperature (Tg) and the 10% weight loss temperature (Td10%) for the selected polyamides.
Caption: Comparison of Tg and Td10% for various polyamides.
Conclusion
This guide provides a comparative overview of the thermal properties of polyamides containing phthalimide and other bulky pendant groups, serving as a valuable resource for understanding the thermal stability of polyamides derived from this compound. The data indicates that the introduction of bulky side groups, such as the phthalimide moiety, results in amorphous polyamides with good thermal stability. The glass transition temperatures for the phthalimide-containing polyamides, PUT and PUS, were found to be 144 °C and 183 °C, respectively, with 10% weight loss occurring at 251 °C and 275 °C.[1] In comparison, other aromatic polyamides with different bulky groups exhibit a range of thermal properties, with some showing higher decomposition temperatures. The provided experimental protocols and workflows offer a standardized approach for the thermal characterization of these advanced materials. Further research focusing on the direct synthesis and analysis of polyamides from this compound is warranted to build upon these comparative findings.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. epfl.ch [epfl.ch]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Comparative Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its Advantages Over Other Diacids
In the landscape of scientific research and drug development, the selection of appropriate molecular building blocks is paramount to achieving desired material properties and biological activities. This guide provides a comprehensive comparison of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid against other common diacids, highlighting its distinct advantages supported by experimental data.
Introduction to this compound
This compound is a unique dicarboxylic acid derivative characterized by a rigid, planar isoindoline core with a pendant phenyl group.[1][2] This structure imparts specific stereochemical and electronic properties that can be leveraged in polymer chemistry and medicinal chemistry. Its applications range from a monomer for high-performance polymers to a scaffold for potent enzyme inhibitors.[1][3]
Comparison with Common Diacids in Polymer Science
In polymer synthesis, particularly for polyamides and polyimides, the choice of the diacid monomer significantly influences the final properties of the polymer such as solubility, thermal stability, and mechanical strength.[2][4] Here, we compare polymers derived from this compound with those synthesized from conventional aromatic diacids like terephthalic acid and isophthalic acid.
The introduction of bulky, non-coplanar structures into the polymer backbone is a known strategy to enhance the solubility of aromatic polyamides and polyimides. These bulky groups disrupt the close packing of polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily.[2][4] The pendant phenyl group in this compound serves this purpose effectively.
Table 1: Comparison of Polymer Properties
| Property | Polyamides from this compound | Polyamides from Terephthalic Acid | Polyamides from Isophthalic Acid |
| Solubility | Readily soluble in aprotic polar solvents like NMP, DMAc, DMF, and DMSO at room temperature.[4][5][6] | Generally insoluble or poorly soluble in organic solvents, requiring harsh conditions or specific co-monomers for processing.[2][4] | Better solubility than terephthalic acid-based polyamides but often still limited.[7] |
| Thermal Stability (Td10%) | High, with 10% weight loss temperatures typically above 500°C.[4] | Excellent thermal stability, often exceeding 500°C.[] | High thermal stability, comparable to terephthalic acid-based polymers. |
| Glass Transition Temperature (Tg) | Generally in the range of 230-260°C, indicating a high degree of rigidity.[4] | High Tg, often difficult to measure due to crystallinity and high melting point. | Lower Tg compared to terephthalic acid-based polymers due to the meta-linkage. |
Experimental Protocol: Synthesis of Polyamides
The following is a general procedure for the synthesis of polyamides via low-temperature solution polycondensation, a common method for preparing high-molecular-weight aromatic polyamides.
Materials:
-
This compound or other diacid chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and anhydrous CaCl2 in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5°C in an ice bath.
-
Add triphenyl phosphite and pyridine to the solution and stir for 10 minutes.
-
Add the diacid (e.g., this compound) to the mixture.
-
Allow the reaction to proceed at 0-5°C for 1 hour and then at room temperature for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.
Advantages in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors
The rigid isoindoline scaffold of this compound and its derivatives has proven to be a valuable platform for the design of potent and selective enzyme inhibitors.[3][9] The carboxylic acid group provides a key interaction point with biological targets, while the phenylisoindoline moiety can be functionalized to optimize binding affinity and selectivity.
Derivatives of 1,3-dioxoisoindoline have shown significant inhibitory activity against various enzymes, including monoamine oxidase B (MAO-B) and carbonic anhydrases.[3][9]
Table 2: Enzyme Inhibitory Activity of Isoindoline Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound | Reference IC50 / Ki |
| 1,3-Dioxo-N-phenylisoindoline-5-carboxamide derivatives | Human MAO-B | IC50 = 0.011 µM (for the most potent compound)[9] | - | - |
| Isoindolinone derivatives | Human Carbonic Anhydrase I (hCA I) | Ki = 11.48 ± 4.18 nM[3] | Acetazolamide (AAZ) | Ki = 436.20 nM[3] |
| Isoindolinone derivatives | Human Carbonic Anhydrase II (hCA II) | Ki = 9.32 ± 2.35 nM[3] | Acetazolamide (AAZ) | Ki = 93.53 nM[3] |
The data clearly indicates that isoindoline-based inhibitors can exhibit significantly higher potency compared to standard reference compounds.
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol outlines a general workflow for determining the inhibitory activity of a compound against a target enzyme.[10][11][12]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to each well of the microplate, followed by the addition of the various concentrations of the inhibitor. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme). Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and the product of the reaction.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing the Advantages: Logical Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical advantages of using this compound and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
Comparative Study of the Biological Activity of N-Substituted Phthalimides: A Guide for Researchers
N-substituted phthalimides, derivatives of the isoindoline-1,3-dione scaffold, are a versatile class of compounds extensively studied for their wide spectrum of biological activities.[1][2] Their synthetic accessibility and the ease with which the N-substituent can be modified make them a privileged structure in medicinal chemistry and drug discovery.[1][3] This guide provides a comparative overview of the antimicrobial, anti-inflammatory, and anticancer activities of various N-substituted phthalimides, supported by quantitative data and detailed experimental protocols.
General Synthesis of N-Substituted Phthalimides
The most common method for synthesizing N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine.[1][4] This can be achieved through conventional heating, often in a solvent like glacial acetic acid, or via microwave irradiation, which can reduce reaction times.[4]
Caption: General workflow for the synthesis of N-substituted phthalimides.
Antimicrobial Activity
N-substituted phthalimides have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Data: Antimicrobial Activity (MIC)
| Compound/Derivative | N-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Compound 3b | Aryl ester (R=Me) | S. aureus | 128 | [5][7] |
| P. aeruginosa | 128 | [5][7] | ||
| C. tropicalis | 128 | [5] | ||
| C. albicans | 128 | [5][7] | ||
| Compound A1B | Benzylamine | E. coli | 16 | [8] |
| Alkynyl deriv. 6c | Alkynyl | Bacteria/Fungi | 0.98 - 1.95 | [6] |
| Compound H1 | Aldehyde | C. tropicalis | <125 | [9][10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of antimicrobial agents.[5][8]
-
Preparation of Inoculum: Bacterial strains are cultured on Mueller Hinton Agar and fungal strains on Sabouraud Dextrose Agar. Suspensions are prepared and adjusted to a 0.5 McFarland standard turbidity, corresponding to approximately 1.5 x 10⁸ CFU/mL. The final inoculum density is diluted to 1.0 x 10⁵ CFU/mL for bacteria and 1.0 x 10⁶ CFU/mL for fungi.[8]
-
Compound Dilution: The synthesized phthalimide derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[5][8]
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Caption: Experimental workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity
Several N-substituted phthalimides exhibit potent anti-inflammatory properties, often by modulating the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][11] Some derivatives act by suppressing signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[11]
Comparative Data: Anti-inflammatory Activity
| Compound/Derivative | N-Substituent | Assay | Potency | Reference |
| Compound IIh | Alkyl chain | LPS-induced NO production in RAW 264.7 cells | IC50 = 8.7 µg/mL | [11] |
| Compound 3b | 1,2,3-Triazole | Carrageenan-induced edema in mice | 69% edema reduction | [12][13] |
| Compound 5c | 1,2,3-Triazole | Carrageenan-induced edema in mice | 56.2% edema reduction | [12][13] |
| LASSBio 468 (3e) | Sulfonyl-thiomorpholine | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | [14] |
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[11]
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the N-substituted phthalimide derivatives for a short period (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells. A set of control wells without LPS and without the test compound are also maintained.
-
Incubation: The plates are incubated for approximately 24 hours to allow for the production of nitric oxide.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.[11]
Caption: Simplified TLR4 signaling pathway inhibited by some phthalimides.[11]
Anticancer Activity
The phthalimide scaffold is present in established anticancer drugs like Thalidomide and its analogues.[5] Newer N-substituted derivatives have shown significant cytotoxic activity against a variety of human cancer cell lines.[15][16] The mechanism often involves the induction of apoptosis (programmed cell death).[16][17]
Comparative Data: Anticancer Activity (IC₅₀)
| Compound/Derivative | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5b | Thiazole | MCF-7 (Breast) | 0.2 ± 0.01 | [16][17] |
| Compound 5k | Thiazole | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [16][17] |
| Compound 5g | Thiazole | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [16][17] |
| Compound 4b | 4-chlorophenyl | MV4-11 (Leukemia) | 8.21 - 13.19 | [15] |
| Compound 4c | 4-trifluoromethylphenyl | A549 (Lung) | 13.99 - 25.57 | [15] |
| Compound 4g | Sulfonamide | MDA-MB-231 (Breast) | 9.66 | [15] |
| Compound 8f | Acridinedione | A431 (Skin) | Favorable | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.[17]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the N-substituted phthalimide derivatives and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours (e.g., 4 hours). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Titration Methods for Determining Carboxylic Acid Purity
For researchers, scientists, and professionals in drug development, accurately determining the purity of carboxylic acids is paramount for quality control and regulatory compliance. Titration stands as a cornerstone analytical technique for this purpose, offering a blend of accuracy, simplicity, and cost-effectiveness. This guide provides an objective comparison of common titration methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your analytical needs.
Comparison of Titration Methods
The selection of a titration method for carboxylic acid purity analysis depends on several factors, including the acid's strength, solubility, and the desired level of precision. The three primary methods employed are direct acid-base titration (with either a visual indicator or potentiometric endpoint detection) and non-aqueous titration.
| Titration Method | Principle | Typical Titrant | Endpoint Detection | Advantages | Limitations |
| Direct Acid-Base Titration (Visual Indicator) | Neutralization reaction between the carboxylic acid and a standard base. | 0.1 M Sodium Hydroxide (NaOH) | Color change of an indicator (e.g., phenolphthalein). | Simple, rapid, and requires minimal equipment. | Subjective endpoint determination can lead to lower precision. Not suitable for colored or turbid solutions, or for very weak acids. |
| Direct Acid-Base Titration (Potentiometric) | Neutralization reaction monitored by measuring the potential difference (pH) as a function of titrant volume. | 0.1 M Sodium Hydroxide (NaOH) | Inflection point of the titration curve (determined by plotting pH vs. volume).[1][2] | More accurate and precise than visual indicator methods.[1] Objective endpoint determination. Suitable for colored or turbid solutions. | Requires a pH meter and electrode, which need proper calibration and maintenance. |
| Non-Aqueous Titration | Neutralization reaction carried out in a non-aqueous solvent to enhance the acidic properties of weak carboxylic acids. | 0.1 M Lithium Methoxide (CH₃OLi) or Perchloric Acid (HClO₄) | Visual indicator (e.g., thymol blue, crystal violet) or potentiometric. | Ideal for weak acids or those insoluble in water.[3][4] Provides sharper endpoints for weak acids.[5][6] | Requires the use of organic solvents, which may be hazardous and require special handling and disposal. Sensitive to atmospheric carbon dioxide and water.[3] |
Experimental Protocols
Below are detailed methodologies for the key titration experiments.
Direct Acid-Base Titration (Potentiometric Method) for Benzoic Acid Purity
This method determines the purity of benzoic acid by titration with a standardized sodium hydroxide solution, monitoring the endpoint potentiometrically.
Materials:
-
Benzoic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Carbon dioxide-free deionized water
-
pH meter with a combination glass electrode
-
Burette (50 mL)
-
Volumetric flask (100 mL)
-
Beakers (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the benzoic acid sample and transfer it to a 250 mL beaker.[2]
-
Add 5 mL of ethanol to dissolve the sample, followed by 30 mL of carbon dioxide-free deionized water.[2]
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Titration Setup: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Immerse the pH electrode in the sample solution, ensuring the bulb is fully covered.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the endpoint.
-
Continue adding titrant until the pH has stabilized well past the equivalence point.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of pH versus the volume of NaOH added).[2] This can be determined more accurately from a first or second derivative plot.
-
Calculation:
-
Purity (%) = [(V × M × E) / W] × 100
-
Where:
-
V = Volume of NaOH solution at the equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of benzoic acid (122.12 g/mol )
-
W = Weight of the benzoic acid sample (g)
-
-
Direct Acid-Base Titration (Visual Indicator Method) for Salicylic Acid Purity
This is a classical method for determining the purity of salicylic acid using a visual indicator to identify the endpoint.
Materials:
-
Salicylic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
-
Phenolphthalein indicator solution
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the salicylic acid sample and transfer it to a 250 mL Erlenmeyer flask.
-
Add 20 mL of ethanol to dissolve the sample.
-
Add 20 mL of deionized water and 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until the endpoint is reached. The endpoint is indicated by the first permanent pink color that persists for at least 30 seconds.
-
Record the final volume of the NaOH solution used.
-
Calculation:
-
Purity (%) = [(V × M × E) / W] × 100
-
Where:
-
V = Volume of NaOH solution used (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of salicylic acid (138.12 g/mol )
-
W = Weight of the salicylic acid sample (g)
-
-
Non-Aqueous Titration for Benzoic Acid Purity
This method is suitable for the determination of weakly acidic substances like benzoic acid, where a non-aqueous solvent system enhances the acidity and provides a sharper endpoint.
Materials:
-
Benzoic acid sample
-
Standardized 0.1 N Lithium Methoxide (CH₃OLi) in toluene-methanol
-
Dimethylformamide (DMF)
-
Thymol blue indicator (0.3% in methanol)
-
Burette (50 mL)
-
Conical flask (125 mL)
Procedure:
-
Solvent Neutralization: Transfer 10 mL of DMF into a conical flask and add 3-4 drops of thymol blue indicator. Neutralize any acidic impurities in the DMF by titrating with the 0.1 N lithium methoxide solution until the color changes to blue.[3]
-
Sample Titration: Quickly and accurately weigh approximately 0.06 g of the benzoic acid sample and add it to the neutralized solvent.[3]
-
Immediately titrate the sample with the 0.1 N lithium methoxide solution until the endpoint is reached, indicated by a color change from yellow to blue.[3]
-
Record the volume of titrant used.
-
Calculation:
-
Purity (%) = [(V × N × E) / W] × 100
-
Where:
-
V = Volume of lithium methoxide solution used (L)
-
N = Normality of the lithium methoxide solution (eq/L)
-
E = Equivalent weight of benzoic acid (122.12 g/mol )
-
W = Weight of the benzoic acid sample (g)
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a titration experiment to determine the purity of a carboxylic acid.
References
Safety Operating Guide
Proper Disposal of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical to ensure personal safety and environmental protection.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) to prevent skin contact[3].
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against splashes[3].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1][3]. If engineering controls are insufficient, use a NIOSH-approved respirator[3].
Handling Procedures:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors[3].
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored[1][3].
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area[1][2][3].
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash [3].
-
Waste Collection and Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and compatible hazardous waste container[1][2].
-
Ensure the waste container is made of a material compatible with carboxylic acids and is in good condition with a secure, sealable lid.
-
-
Container Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
III. Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Scenario | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists[1]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2]. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4][5]. |
| Small Spill | For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container for disposal. Clean the spill area with an appropriate solvent and then soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS or emergency response team for cleanup and disposal. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
Essential Safety and Handling Guide for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds. Researchers should handle this chemical with caution and consult with a qualified safety professional before commencing work.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedures outlined below are designed to minimize risk and ensure the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment
Based on data from related isoindoline and carboxylic acid compounds, this compound is anticipated to cause skin, eye, and respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Skin Protection | Nitrile or neoprene gloves (check manufacturer's compatibility data) | To prevent skin contact which may cause irritation[1][3]. |
| A chemically resistant lab coat | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or fumes which may cause respiratory tract irritation[1][2]. |
| A NIOSH/MSHA approved respirator may be necessary for high-dust conditions | To provide additional protection if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation:
-
Ensure a calibrated analytical balance is available within a chemical fume hood or ventilated enclosure.
-
Prepare all necessary glassware and equipment and check for cleanliness and integrity.
-
Clearly label all containers with the chemical name and any known hazards.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust.
3. Dissolution:
-
Add the solvent to the solid compound slowly and stir to dissolve.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
4. Reaction and Work-up:
-
Conduct all reactions in a chemical fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Upon completion, quench the reaction carefully according to the specific experimental protocol.
5. Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wear appropriate PPE during cleanup.
-
Collect the absorbed material into a sealed, labeled container for proper disposal[1].
-
For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.
-
Contaminated Materials: All contaminated items, including gloves, weighing paper, and absorbent materials, must be disposed of in a designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal[1][2][3].
Visualizing the Safety Workflow
To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
